Tallimustine
Descripción
Propiedades
Key on ui mechanism of action |
Tallimustine binds to the minor groove of DNA while avoiding targets like glutathione. Currently, the mechanism of DNA minor groove binding agents is poorly understood. Though, they may act by directly inhibiting the interaction of protein and DNA. |
|---|---|
Número CAS |
115308-98-0 |
Fórmula molecular |
C32H38Cl2N10O4 |
Peso molecular |
697.6 g/mol |
Nombre IUPAC |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47) |
Clave InChI |
ARKYUICTMUZVEW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
115308-98-0 |
Sinónimos |
FCE 24517 FCE-24517 N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin tallimustine |
Origen del producto |
United States |
Foundational & Exploratory
Tallimustine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tallimustine (FCE 24517) is a potent antineoplastic agent and a synthetic derivative of the natural product distamycin A. Its mechanism of action is centered on its ability to act as a DNA minor groove alkylating agent, exhibiting a high degree of sequence specificity. This targeted interaction with DNA culminates in the disruption of essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer activity, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: DNA Minor Groove Alkylation
This compound's primary mode of action is its covalent binding to the minor groove of DNA.[1] As a derivative of distamycin A, it possesses a DNA-binding domain that specifically recognizes and binds to AT-rich sequences.[2] The cytotoxic functionality is conferred by a benzoyl nitrogen mustard group, which alkylates the N3 position of adenine (B156593).[1]
This alkylation is highly sequence-specific, with a clear preference for the consensus sequence 5'-TTTTGA-3' .[1][3][4] Modification of a single base within this hexameric sequence can completely abolish the alkylating activity of this compound.[3] The interaction results in the formation of monoadducts, with no evidence of interstrand cross-links, a feature that distinguishes it from classical nitrogen mustards.[2]
Experimental Protocol: Taq Polymerase Stop Assay
This assay is utilized to identify the specific nucleotide sequences where this compound alkylates DNA. The principle is that a DNA polymerase will be blocked when it encounters a DNA adduct, leading to the termination of the extension product.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
This compound
-
Restriction enzyme (to linearize the plasmid)
-
Radiolabeled primer (e.g., 5'-end labeled with ³²P)
-
Taq DNA polymerase
-
Deoxynucleotide triphosphates (dNTPs)
-
Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder
-
Sequencing gel apparatus
-
Phosphorimager
Procedure:
-
Linearize the plasmid DNA with a suitable restriction enzyme.
-
Anneal the radiolabeled primer to the denatured plasmid DNA.
-
Treat the primer-template DNA with varying concentrations of this compound for a defined period (e.g., 1 hour at 37°C).
-
Initiate the primer extension reaction by adding Taq DNA polymerase and dNTPs.
-
Incubate the reaction to allow for DNA synthesis.
-
Terminate the reactions and denature the DNA products.
-
Run the samples on a high-resolution sequencing gel alongside a Sanger sequencing ladder (generated using the same primer and template with ddNTPs).
-
Visualize the gel using a phosphorimager. The appearance of a band in the this compound-treated lanes that is not present in the control lane, and which aligns with a specific nucleotide on the sequencing ladder, indicates a site of polymerase arrest and thus, a site of DNA alkylation.
Cellular Consequences of DNA Alkylation
The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily culminating in cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
Upon DNA damage, cancer cells activate checkpoint pathways to halt cell cycle progression and allow for DNA repair. This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[5] This arrest prevents the cells from entering mitosis with damaged DNA, a crucial mechanism to prevent the propagation of genetic instability.
While the precise signaling cascade initiated by this compound-induced DNA damage is not fully elucidated, it is well-established that DNA damage can activate the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2. Activated Chk1/Chk2 can then phosphorylate and inactivate the Cdc25C phosphatase.[6] In its active, dephosphorylated state, Cdc25C is responsible for activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.[7] By inhibiting Cdc25C, this compound-induced DNA damage prevents the activation of the Cyclin B1/CDK1 complex, thereby enforcing the G2/M checkpoint.
This method allows for the simultaneous analysis of DNA content and DNA synthesis, providing a detailed snapshot of the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., SW626)
-
This compound
-
Bromodeoxyuridine (BrdU)
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (B145695) (70%, ice-cold)
-
Anti-BrdU antibody (FITC-conjugated)
-
Flow cytometer
Procedure:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Pulse-label the cells with BrdU (e.g., 10 µM) for a short period (e.g., 1 hour) to label cells in the S phase.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.
-
Neutralize the acid by washing with 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Permeabilize the cells and stain for incorporated BrdU using a FITC-conjugated anti-BrdU antibody.
-
Resuspend the cells in a PI/RNase A staining solution to counterstain the total DNA.
-
Analyze the samples on a flow cytometer, collecting data for both FITC (BrdU) and PI (DNA content).
-
Gate on the cell population and analyze the bivariate dot plot to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Induction of Apoptosis
If the DNA damage induced by this compound is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. While the specific apoptotic pathway initiated by this compound is not definitively characterized, DNA damage typically triggers the intrinsic (mitochondrial) pathway of apoptosis.
This pathway involves the activation of pro-apoptotic Bcl-2 family proteins, which leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.
References
- 1. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Tallimustine's Specific DNA Binding Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specific DNA binding sequence of Tallimustine (FCE 24517), a potent antitumor agent. This compound is a derivative of distamycin A and functions as an AT-specific DNA minor groove alkylating agent. This document outlines the precise DNA motifs targeted by this compound, the experimental methodologies used to determine these sequences, and a visual representation of the experimental workflow.
Core Findings: DNA Binding Specificity
This compound exhibits a high degree of sequence specificity, primarily targeting adenine (B156593) residues within AT-rich regions of the DNA minor groove. The interaction is covalent, involving the alkylation of the N3 position of adenine by the benzoyl nitrogen mustard moiety of this compound. This alkylation leads to the formation of stable DNA adducts, which are believed to be the primary mechanism of its cytotoxic action.
Quantitative Summary of Binding Sequences
The following table summarizes the key DNA binding motifs identified for this compound through various experimental approaches.
| Binding Motif | Experimental Method | Key Findings |
| 5'-TTTTGA-3' | Modified Maxam-Gilbert Sequencing | Identified as the consensus sequence for adenine adduct formation. A single base change in this hexamer can completely abolish alkylation.[1] |
| 5'-TTTTAA-3' | Taq Polymerase Stop Assay | Confirmed alkylation at the adenine within this sequence in one of three instances in the plasmid studied.[1][2] |
| 5'-TTTTGPu-3' | Repetitive Primer Extension | Identified as a major drug-adducted site, indicating a preference for a purine (B94841) (A or G) following the T-tract and guanine.[3] |
| 5'-TTTTGC-3' | Repetitive Primer Extension | Also identified as a significant site for this compound adduction.[3] |
Experimental Protocols for Determining DNA Binding Sequence
The identification of this compound's specific DNA binding sequence has been achieved through a combination of molecular biology techniques. The following are representative protocols based on the methodologies cited in the literature.
Disclaimer: These are generalized protocols based on established methods. Researchers should optimize conditions for their specific experimental setup.
Modified Maxam-Gilbert Sequencing
This chemical sequencing method is used to identify the precise nucleotide that is alkylated by this compound.
-
DNA Preparation and Labeling:
-
A DNA fragment of interest is labeled at one 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
The labeled DNA is then purified to remove unincorporated nucleotides.
-
-
This compound Treatment:
-
The end-labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-EDTA buffer) at 37°C. Incubation times can be varied to achieve the desired level of alkylation.
-
-
Piperidine (B6355638) Cleavage:
-
Following treatment, the DNA is treated with 1 M piperidine at 90°C. This chemical treatment specifically cleaves the DNA backbone at the sites of adenine alkylation.
-
-
Gel Electrophoresis and Autoradiography:
-
The resulting DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.
-
The gel is then dried and exposed to X-ray film. The resulting autoradiogram will show a ladder of bands, with the position of each band corresponding to the site of cleavage, thus revealing the precise location of this compound-induced adenine alkylation.
-
Taq Polymerase Stop Assay
This assay is used to confirm the alkylation sites identified by sequencing and to assess the relative efficiency of alkylation at different sequences.
-
Template and Primer Design:
-
A DNA template containing potential this compound binding sites is synthesized.
-
A primer complementary to a region upstream of the putative binding sites is also synthesized and is typically end-labeled with a fluorescent or radioactive tag.
-
-
This compound Treatment of Template DNA:
-
The DNA template is incubated with this compound as described in the modified Maxam-Gilbert protocol.
-
-
Primer Extension Reaction:
-
The treated template DNA is mixed with the labeled primer, dNTPs, and a thermostable DNA polymerase (e.g., Taq polymerase).
-
A primer extension reaction is performed. When the polymerase encounters a this compound-DNA adduct, its progression is blocked, leading to the termination of the extension product.
-
-
Analysis of Extension Products:
-
The primer extension products are resolved on a denaturing polyacrylamide gel.
-
The gel is analyzed to detect the positions where the polymerase was halted. The appearance of a band at a specific size indicates that this compound has alkylated the template at that position, causing the polymerase to "stop."
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for identifying the DNA binding sequence of this compound.
References
Tallimustine: A Technical Guide to a DNA Minor Groove Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tallimustine, a derivative of distamycin A, is a potent DNA minor groove alkylating agent with demonstrated antitumor activity. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism of action, quantitative cytotoxicity, and the molecular pathways it perturbs. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and development.
Introduction
This compound (formerly FCE 24517) is a synthetic compound that selectively binds to the minor groove of DNA, primarily at AT-rich sequences.[1][2] Its structure incorporates a benzoyl nitrogen mustard moiety, which confers its alkylating ability. This targeted alkylation of DNA within the minor groove disrupts essential cellular processes, leading to cell cycle arrest and apoptosis, making it a subject of interest in oncology research.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₃₂H₃₈Cl₂N₁₀O₄ |
| Molecular Weight | 697.61 g/mol |
| CAS Number | 115308-98-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: DNA Minor Groove Alkylation
This compound's primary mechanism of action involves a two-step process:
-
Sequence-Specific Binding: The distamycin A-like backbone of this compound facilitates its binding to the minor groove of DNA, showing a high affinity for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases.[3]
-
Covalent Alkylation: Following binding, the nitrogen mustard group alkylates the N3 position of adenine bases within its recognition sequence.[4] The consensus sequence for this compound's alkylation has been identified as 5'-TTTTGA-3'. This covalent modification results in the formation of this compound-DNA monoadducts, which are stable lesions that interfere with DNA replication and transcription.[2]
Unlike classical alkylating agents that predominantly target the N7 position of guanine (B1146940) in the major groove, this compound's specific targeting of adenine in the minor groove represents a distinct mechanism of DNA damage.[4]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 |
| CEM | Leukemia | 3.5 nM[5] |
| L1210 | Leukemia | ~72 nM (50.3 ng/ml) |
| SW626 | Ovarian Cancer | Induces G2/M arrest[5] |
| LoVo | Colon Cancer | Cytotoxic activity demonstrated[6] |
| K562 | Leukemia | Inhibited cell proliferation[5] |
Experimental Protocols
DNA Footprinting Assay to Determine this compound Binding Sites
This protocol is adapted from standard DNase I footprinting methods for identifying the binding sites of small molecules on DNA.[3][7][8][9][10]
Materials:
-
DNA fragment of interest, uniquely end-labeled with ³²P
-
This compound
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl₂, 1 mM CaCl₂, 150 mM KCl, 2 mM DTT)[7]
-
Stop solution (e.g., 0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA)[8]
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (6-8%)
-
Phosphorimager or X-ray film
Procedure:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-300 bp) containing potential this compound binding sites. End-label one strand with ³²P using T4 polynucleotide kinase or by filling in a recessed 3' end with Klenow fragment and [α-³²P]dNTPs.[7] Purify the labeled probe.
-
Binding Reaction: In a microcentrifuge tube, mix the ³²P-labeled DNA probe (e.g., 10,000-20,000 cpm) with varying concentrations of this compound in the DNase I reaction buffer.[8] Include a no-drug control. Incubate at room temperature for 30-60 minutes to allow for binding equilibrium.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA. Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.[7]
-
Reaction Termination: Stop the digestion by adding an excess of stop solution.[8]
-
DNA Precipitation and Preparation: Precipitate the DNA fragments with ethanol, wash the pellet with 70% ethanol, and resuspend in formamide loading buffer.
-
Gel Electrophoresis: Denature the samples by heating at 90-95°C for 3-5 minutes and then rapidly cool on ice. Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the precise location of the footprint.
-
Visualization: After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film. The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-drug control lane.
Alkaline Gel Electrophoresis for Detecting DNA Alkylation
This protocol is designed to detect DNA strand breaks and alkali-labile sites, which can be indicative of DNA adducts formed by alkylating agents like this compound.[1][5][11][12][13]
Materials:
-
Treated and untreated DNA samples
-
Alkaline electrophoresis buffer (e.g., 30 mM NaOH, 1 mM EDTA)
-
Alkaline loading buffer (e.g., 180 mM NaOH, 6 mM EDTA, 18% Ficoll, 0.05% bromocresol green)[11]
-
Gel casting equipment
-
Horizontal gel electrophoresis apparatus
-
DNA staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
DNA Sample Preparation: Isolate genomic DNA from cells treated with varying concentrations of this compound and from untreated control cells.
-
Gel Preparation: Prepare a 0.7-1.0% agarose gel using a suitable buffer (e.g., 30 mM NaCl, 2 mM EDTA, pH 7.5).[11] After the gel has solidified, submerge it in the alkaline electrophoresis buffer for at least 1 hour to equilibrate.[11]
-
Sample Loading: Mix the DNA samples with the alkaline loading buffer. Heat the samples at 70°C for 5 minutes to denature the DNA, then chill on ice for 3 minutes before loading onto the gel.[11]
-
Electrophoresis: Run the gel at a low voltage (e.g., 1-3 V/cm) in cold alkaline electrophoresis buffer until the dye front has migrated approximately two-thirds of the way down the gel.[5][11] The alkaline conditions will cause strand breaks at the sites of alkylation (alkali-labile sites).
-
Neutralization and Staining: Carefully neutralize the gel by soaking it in a neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5) for 30-60 minutes. Stain the gel with a suitable DNA stain.
-
Visualization and Analysis: Visualize the DNA bands using a gel imaging system. Increased DNA fragmentation (smearing or a downward shift in the molecular weight of the DNA) in the lanes corresponding to this compound-treated samples compared to the control indicates DNA damage.
Signaling Pathways and Cellular Response
This compound-induced DNA damage triggers a cellular response that culminates in cell cycle arrest and, in many cases, apoptosis. The primary response is the activation of the DNA Damage Response (DDR) pathway.
G2/M Cell Cycle Checkpoint Activation
Upon sensing DNA damage, the cell activates checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. This compound has been shown to induce a G2/M phase cell cycle arrest.[5] This is a common response to DNA damaging agents and is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways.[4][14][15][16]
Experimental Workflow for Investigating this compound's Effects
A typical workflow to characterize the cellular and molecular effects of this compound is outlined below.
Conclusion and Future Directions
This compound represents a class of DNA alkylating agents with a distinct mechanism of action that leverages sequence-specific targeting of the DNA minor groove. Its potent cytotoxicity against various cancer cell lines underscores its potential as an anticancer agent. However, its clinical development has been hampered by issues such as myelotoxicity.
Future research could focus on the development of this compound analogs with an improved therapeutic index. A deeper understanding of the cellular factors that determine sensitivity or resistance to this compound could aid in identifying patient populations most likely to benefit from this class of drugs. Furthermore, exploring combination therapies, where this compound is used alongside inhibitors of DNA repair pathways, may offer a synergistic approach to cancer treatment. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. DNA damage quantitation by alkaline gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 8. DNase I footprinting [gene.mie-u.ac.jp]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. mybiosource.com [mybiosource.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Trial Watch: Targeting ATM-CHK2 and ATR-CHK1 pathways for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genesis of a Sequence-Specific Alkylator: The Early Discovery and Development of Tallimustine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine, also known as FCE 24517, emerged from the quest for novel anticancer agents with enhanced DNA sequence specificity, aiming to improve upon the therapeutic index of classical alkylating agents.[1] This technical guide delves into the early discovery and development of this compound, a synthetic derivative of the natural product distamycin A. It provides a comprehensive overview of its synthesis, mechanism of action, preclinical pharmacology, and early clinical evaluation, with a focus on the quantitative data and experimental methodologies that defined its initial trajectory.
Discovery and Synthesis
The development of this compound was rooted in the strategy of using DNA minor groove binders as carriers for cytotoxic moieties to direct them to specific DNA sequences.[1] Distamycin A, a natural oligopeptide, is known to bind non-covalently to the minor groove of DNA, with a preference for AT-rich regions.[1] While distamycin A itself lacks significant cytotoxic activity, its DNA-binding properties made it an ideal scaffold for targeted drug delivery.
This compound was synthesized by attaching a benzoyl nitrogen mustard group to the N-terminus of the distamycin A molecule.[2][3] This modification replaced the formyl group of distamycin A, creating a hybrid molecule that retained the DNA minor groove binding affinity of the parent compound while introducing a potent alkylating functionality.[2]
Mechanism of Action: A Sequence-Specific DNA Alkylator
This compound's primary mechanism of action is the sequence-specific alkylation of DNA. Unlike conventional nitrogen mustards that predominantly alkylate the N7 position of guanine (B1146940) in the major groove, this compound targets the N3 position of adenine (B156593) within the minor groove.[4][5] This interaction is highly sequence-specific, with a clear preference for 5'-TTTTGA-3' and to a lesser extent 5'-TTTTAA-3' sequences.[6] Modification of even a single base within this consensus sequence can significantly reduce or abolish alkylation.[6]
This targeted DNA damage leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis. Studies have shown that this compound treatment induces a block in the G2/M phase of the cell cycle.[5] The DNA damage inflicted by this compound is not efficiently repaired by cellular mechanisms such as unscheduled DNA synthesis (UDS), contributing to its cytotoxic effects.[4]
Signaling Pathway for this compound-Induced G2/M Arrest```dot
Workflow for determining this compound's DNA alkylation sites.
Conclusion
The early development of this compound represents a significant effort in the rational design of sequence-specific DNA alkylating agents. By conjugating a nitrogen mustard to the DNA minor groove binder distamycin A, researchers created a molecule with a novel mechanism of action and potent preclinical antitumor activity. While its clinical development was ultimately hampered by toxicity, the story of this compound provides valuable insights into the challenges and potential of targeted DNA-damaging agents in cancer therapy. The detailed understanding of its mechanism and the experimental methodologies used to elucidate it continue to inform the design of next-generation DNA-interactive drugs.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. A phase I and pharmacokinetic study of this compound [PNU 152241 (FCE 24517)] in patients with advanced cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]
Tallimustine's Interference with Transcription Factor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tallimustine (FCE 24517) is a potent antitumor agent that functions as a DNA minor groove binder and alkylating agent.[1][2] Its cytotoxic effects are attributed to its ability to interfere with essential cellular processes, including DNA replication and transcription. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the binding of transcription factors to DNA. We will delve into the quantitative aspects of this inhibition, provide detailed experimental protocols for its investigation, and visualize the underlying molecular interactions and experimental workflows. The primary focus of existing research has been on this compound's impact on the basal transcription machinery, particularly the TATA-binding protein (TBP).[1][2][3]
Mechanism of Action: Inhibition of Basal Transcription Factor Binding
This compound, a benzoyl nitrogen mustard derivative of distamycin A, exerts its biological activity through a dual mechanism: it binds to the minor groove of DNA, primarily at AT-rich sequences, and subsequently alkylates adenine (B156593) bases.[1][4] This covalent modification of DNA has profound implications for the binding of proteins that recognize these sequences, most notably the components of the transcription pre-initiation complex (PIC).
The central event in the initiation of transcription for many eukaryotic genes is the binding of the TATA-binding protein (TBP), a subunit of the general transcription factor TFIID, to the TATA box element in the promoter region.[1][2][3] this compound has been shown to effectively inhibit the binding of TBP to the TATA box.[1][2][3] This inhibition is a critical aspect of its antitumor activity, as it leads to a downstream suppression of gene transcription.
Furthermore, this compound not only prevents the initial binding of TBP but also hinders the assembly of larger, more complex transcription initiation complexes.[1][2][3] Studies have demonstrated its ability to inhibit the formation of the TBP-TFIIA (DA) complex and the TBP-TFIIA-TFIIB (DAB) complex.[1][2][3] However, once these complexes are formed, they exhibit greater resistance to disruption by this compound, suggesting that the drug is most effective at preventing the initial stages of PIC assembly.[1][2][3]
It is important to note that the available literature primarily focuses on this compound's effect on the basal transcription machinery. There is limited to no available data on its direct effects on the binding of other specific transcription factors such as Sp1, c-Myc, or AP-1.
Quantitative Analysis of Transcription Factor Binding Inhibition
The inhibitory effect of this compound on the formation of the TBP-DNA and subsequent transcription pre-initiation complexes has been evaluated using electrophoretic mobility shift assays (EMSA). While specific IC50 values for this compound are not explicitly reported in the primary literature, the available data allows for a semi-quantitative assessment of its potency. The tables below summarize the observed inhibition at various concentrations of this compound based on qualitative analysis of EMSA data from Bellorini et al., 1995.
Table 1: Inhibition of TBP-DNA Complex Formation by this compound
| This compound Concentration (µM) | Observed Inhibition of TBP Binding | Reference |
| 0.2 | Partial Inhibition | [1] |
| 2 | Strong Inhibition | [1] |
| 20 | Complete Inhibition | [1] |
Table 2: Inhibition of TBP-TFIIA (DA) Complex Formation by this compound
| This compound Concentration (µM) | Observed Inhibition of DA Complex Formation | Reference |
| 0.2 | Minimal Inhibition | [1] |
| 2 | Partial Inhibition | [1] |
| 20 | Strong Inhibition | [1] |
Table 3: Inhibition of TBP-TFIIA-TFIIB (DAB) Complex Formation by this compound
| This compound Concentration (µM) | Observed Inhibition of DAB Complex Formation | Reference |
| 0.2 | Minimal to No Inhibition | [1] |
| 2 | Partial Inhibition | [1] |
| 20 | Strong Inhibition | [1] |
Experimental Protocols
The primary technique used to assess the effect of this compound on transcription factor binding is the Electrophoretic Mobility Shift Assay (EMSA). Below is a detailed protocol synthesized from the methodology described in the key literature and general EMSA procedures.
Electrophoretic Mobility Shift Assay (EMSA) for TBP Binding
Objective: To determine the inhibitory effect of this compound on the binding of TATA-binding protein (TBP) to a TATA-box containing DNA probe.
Materials:
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Recombinant TBP: Purified human or yeast TBP.
-
Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing a consensus TATA box sequence (e.g., 5'-GATCGAGCTCGGTACCCGGGGATCCTATAAAAGGGGCTCC-3'). The probe should be end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM EDTA, 25 mM MgCl₂, 10 mM DTT, 50% glycerol.
-
Poly(dI-dC): Non-specific competitor DNA.
-
Loading Dye (6X): Ficoll-400 in TBE buffer with tracking dyes.
-
TBE Buffer (10X): Tris-borate-EDTA buffer.
-
Polyacrylamide Gel (5-6%): In 0.5X TBE buffer.
-
Gel Electrophoresis Apparatus and Power Supply.
-
Autoradiography film or appropriate imaging system.
Procedure:
-
Probe Labeling: End-label the TATA-box oligonucleotide probe using standard molecular biology techniques.
-
Binding Reactions: Set up the binding reactions in a final volume of 20 µL. The components should be added in the following order:
-
Nuclease-free water
-
2 µL of 10X Binding Buffer
-
1 µL of 1 µg/µL Poly(dI-dC)
-
Varying concentrations of this compound (e.g., 0.2, 2, 20 µM) or vehicle control. Incubate for 10 minutes at room temperature to allow for DNA binding and alkylation.
-
Add recombinant TBP (concentration to be optimized, typically in the low nanomolar range).
-
Add 1 µL of the labeled oligonucleotide probe (e.g., 20-50 fmol).
-
-
Incubation: Incubate the reaction mixtures for 20-30 minutes at room temperature to allow for protein-DNA binding.
-
Gel Electrophoresis:
-
Add 4 µL of 6X loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150 V) until the tracking dye has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel onto filter paper.
-
Expose the dried gel to autoradiography film or an appropriate imaging system to visualize the bands.
-
Expected Results: In the absence of this compound, a shifted band corresponding to the TBP-DNA complex will be observed. With increasing concentrations of this compound, the intensity of this shifted band should decrease, indicating inhibition of TBP binding.
Visualizations
Signaling Pathway of this compound-Mediated Transcription Inhibition
The following diagram illustrates the direct mechanism by which this compound inhibits the initiation of transcription.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tallimustine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (formerly known as FCE 24517) is a synthetic derivative of the natural product distamycin A. It belongs to a class of compounds known as minor groove binders, which are designed to target specific DNA sequences. Unlike its parent compound, this compound possesses a benzoyl nitrogen mustard moiety, enabling it to function as a potent DNA alkylating agent. This dual mechanism of sequence-specific DNA binding followed by covalent modification forms the basis of its cytotoxic and potential anti-neoplastic activity. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular processes, and relevant experimental data and protocols.
Mechanism of Action: Sequence-Specific DNA Alkylation
This compound's primary mechanism of action is the alkylation of DNA within the minor groove. This process is highly sequence-specific, targeting adenine (B156593) bases within AT-rich regions of DNA.
DNA Binding and Sequence Specificity
As a distamycin A derivative, this compound has a high affinity for the minor groove of B-DNA, particularly at sequences rich in adenine (A) and thymine (B56734) (T) bases. The consensus sequence for this compound's covalent modification has been identified as 5'-TTTTGA-3' and to a lesser extent 5'-TTTTAA-3'.[1][2] The specificity of this interaction is a key feature of this compound, distinguishing it from classical alkylating agents that predominantly target guanine (B1146940) residues.
Covalent Adduct Formation
Following binding to its target sequence, the nitrogen mustard group of this compound alkylates the N3 position of adenine.[1] This results in the formation of a stable, covalent DNA adduct. Studies have shown that this compound primarily forms monoadducts, with no evidence of interstrand cross-links.[3]
Quantitative Analysis of this compound-Induced DNA Lesions
The formation of DNA lesions by this compound has been quantified in various studies. In human leukemia CEM cells, treatment with 5 µM and 50 µM this compound resulted in the formation of 0.15 ± 0.04 and 0.64 ± 0.18 lesions per kilobase pair (kbp), respectively.[3] Further analysis using a quantitative PCR stop assay in different genomic regions showed lesion frequencies ranging from 0.23 to 0.39 lesions/kbp at a concentration of 25 µM.[3]
| Cell Line | Concentration (µM) | Lesions/kbp (Mean ± SD) | Method |
| Human Leukemia (CEM) | 5 | 0.15 ± 0.04 | Heating to convert adducts to strand breaks |
| Human Leukemia (CEM) | 50 | 0.64 ± 0.18 | Heating to convert adducts to strand breaks |
| - | 25 | 0.23 - 0.39 | Quantitative PCR Stop Assay |
Cellular Responses to this compound
The formation of this compound-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and, in some cases, apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle. In the SW626 human ovarian cancer cell line, this compound was shown to induce a block in the G2 phase of the cell cycle.[4] Interestingly, cells that were in the S phase during drug treatment were not immediately arrested but were blocked in the subsequent G2 phase after completing DNA synthesis.[4]
DNA Damage Response (DDR) Pathway Activation
While direct experimental evidence detailing the specific DNA Damage Response (DDR) proteins activated by this compound is limited, its mechanism as a DNA alkylating agent strongly suggests the involvement of the ATM/ATR signaling pathways. The formation of bulky DNA adducts is known to stall replication forks and create single-stranded DNA (ssDNA) regions, which are recognized by the ATR kinase. The subsequent phosphorylation cascade likely involves the checkpoint kinases CHK1 and CHK2, leading to the activation of downstream effectors that mediate cell cycle arrest.
Apoptosis
The sustained cell cycle arrest and irreparable DNA damage induced by this compound are expected to lead to the induction of apoptosis. This would likely involve the activation of the intrinsic apoptotic pathway, mediated by the BCL-2 family of proteins and the subsequent activation of caspases, such as caspase-3 and caspase-9.
Cytotoxicity Profile
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.028 |
| HL-60(TB) | Leukemia | 0.035 |
| K-562 | Leukemia | 0.045 |
| MOLT-4 | Leukemia | 0.027 |
| RPMI-8226 | Leukemia | 0.033 |
| SR | Leukemia | 0.022 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.078 |
| EKVX | Non-Small Cell Lung | 0.038 |
| HOP-62 | Non-Small Cell Lung | 0.056 |
| HOP-92 | Non-Small Cell Lung | 0.044 |
| NCI-H226 | Non-Small Cell Lung | 0.063 |
| NCI-H23 | Non-Small Cell Lung | 0.055 |
| NCI-H322M | Non-Small Cell Lung | 0.062 |
| NCI-H460 | Non-Small Cell Lung | 0.047 |
| NCI-H522 | Non-Small Cell Lung | 0.091 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.043 |
| HCC-2998 | Colon Cancer | 0.051 |
| HCT-116 | Colon Cancer | 0.042 |
| HCT-15 | Colon Cancer | 0.066 |
| HT29 | Colon Cancer | 0.054 |
| KM12 | Colon Cancer | 0.048 |
| SW-620 | Colon Cancer | 0.041 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.049 |
| SF-295 | CNS Cancer | 0.058 |
| SF-539 | CNS Cancer | 0.052 |
| SNB-19 | CNS Cancer | 0.047 |
| SNB-75 | CNS Cancer | 0.045 |
| U251 | CNS Cancer | 0.069 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.053 |
| MALME-3M | Melanoma | 0.046 |
| M14 | Melanoma | 0.040 |
| SK-MEL-2 | Melanoma | 0.071 |
| SK-MEL-28 | Melanoma | 0.083 |
| SK-MEL-5 | Melanoma | 0.042 |
| UACC-257 | Melanoma | 0.048 |
| UACC-62 | Melanoma | 0.050 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.039 |
| OVCAR-3 | Ovarian Cancer | 0.057 |
| OVCAR-4 | Ovarian Cancer | 0.041 |
| OVCAR-5 | Ovarian Cancer | 0.046 |
| OVCAR-8 | Ovarian Cancer | 0.037 |
| SK-OV-3 | Ovarian Cancer | 0.076 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.050 |
| A498 | Renal Cancer | 0.081 |
| ACHN | Renal Cancer | 0.059 |
| CAKI-1 | Renal Cancer | 0.072 |
| RXF 393 | Renal Cancer | 0.044 |
| SN12C | Renal Cancer | 0.052 |
| TK-10 | Renal Cancer | 0.043 |
| UO-31 | Renal Cancer | 0.049 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.068 |
| DU-145 | Prostate Cancer | 0.075 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.089 |
| MDA-MB-231/ATCC | Breast Cancer | 0.061 |
| HS 578T | Breast Cancer | 0.053 |
| BT-549 | Breast Cancer | 0.048 |
| T-47D | Breast Cancer | 0.098 |
| MDA-MB-435 | Breast Cancer | 0.044 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database for FCE 24517. GI50 is the concentration required to inhibit cell growth by 50%.
Clinical Pharmacodynamics
Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound. In one study, the MTD was established at 250 micrograms/m²/day for three consecutive days, with neutropenia being the primary DLT.[5] A phase II trial in patients with previously treated small cell lung cancer showed that this compound at a dose of 750 micrograms/m² intravenously every 4 weeks was ineffective and was associated with significant neutropenia.[6]
Experimental Protocols
Quantification of this compound-DNA Adducts
Method: Conversion of adducts to strand breaks followed by gel electrophoresis.
-
Cell Treatment: Culture cells to the desired density and treat with various concentrations of this compound for a specified time.
-
DNA Isolation: Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial kit.
-
Adduct Conversion: Heat the isolated DNA at a neutral pH to convert the this compound-adenine adducts into single-strand breaks.
-
Gel Electrophoresis: Analyze the DNA by alkaline agarose (B213101) gel electrophoresis to separate the DNA fragments based on size.
-
Quantification: Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Gold) and quantify the band intensity to determine the frequency of strand breaks, which corresponds to the number of this compound-DNA adducts.
Cell Cycle Analysis
Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a potent, sequence-specific DNA alkylating agent that targets the minor groove of DNA. Its unique mechanism of action, characterized by the formation of monoadducts at adenine residues within AT-rich sequences, leads to cell cycle arrest, primarily in the G2 phase, and subsequent cytotoxicity in a wide range of cancer cell lines. The cellular response to this compound-induced DNA damage is likely mediated by the canonical DNA damage response pathways. While preclinical studies demonstrated significant anti-tumor activity, clinical trials have been hampered by dose-limiting myelosuppression. Further research into the specific signaling pathways activated by this compound and the development of strategies to mitigate its toxicity could potentially revive interest in this class of targeted alkylating agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tallimustine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tallimustine, also known as FCE 24517, is a potent antitumor agent characterized as a benzoyl mustard derivative of distamycin A.[1][2] This document provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis pathway based on available scientific literature. Quantitative data is presented in a structured format, and the synthesis protocol is visualized using a DOT graph. This guide is intended for professionals in the fields of medicinal chemistry, oncology, and drug development.
Chemical Structure and Properties
This compound is a synthetic molecule that combines the DNA minor groove binding properties of a distamycin A analogue with the alkylating functionality of a benzoyl mustard group.[1][2] This unique combination allows for sequence-specific targeting of DNA, primarily in AT-rich regions, leading to alkylation of adenine (B156593) residues and subsequent antitumor activity.[1]
The chemical structure of this compound is provided below:
IUPAC Name: N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide[1]
Chemical Formula: C₃₂H₃₈Cl₂N₁₀O₄[1]
Molecular Weight: 697.62 g/mol
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈Cl₂N₁₀O₄ | [1] |
| IUPAC Name | N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide | [1] |
| CAS Number | 115308-98-0 | |
| SMILES | CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl | [1] |
Synthesis Pathway
The synthesis of this compound involves a multi-step process that culminates in the coupling of a distamycin A-like tripyrrole fragment with a 4-[bis(2-chloroethyl)amino]benzoyl moiety. The following is a plausible synthetic route based on the established chemistry of peptide synthesis and the derivatization of distamycin A analogues, as suggested by the work of Arcamone et al.
The synthesis can be conceptually divided into two main parts: the preparation of the activated benzoyl mustard component and the synthesis of the tripyrrole amine precursor, followed by their final coupling.
Key Experimental Protocols
Protocol 1: Synthesis of 4-[Bis(2-chloroethyl)amino]benzoic acid
This starting material is a known compound and can be synthesized by the reaction of 4-aminobenzoic acid with ethylene (B1197577) oxide to introduce the diethanolamino group, followed by chlorination using a reagent such as thionyl chloride (SOCl₂).
Protocol 2: Activation of 4-[Bis(2-chloroethyl)amino]benzoic acid
To facilitate the amide bond formation, the carboxylic acid of the benzoyl mustard moiety is typically activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by forming an active ester (e.g., N-hydroxysuccinimide ester) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Protocol 3: Synthesis of the N-terminal de-formylated distamycin A analogue (Amine Precursor)
The synthesis of the tripyrrole fragment of distamycin A is a well-established process in medicinal chemistry. It generally involves the stepwise coupling of protected N-methylpyrrole carboxylic acid units. The synthesis would start with a protected 3-aminopropionamidine derivative which is sequentially coupled with the N-methylpyrrole units. The formyl group present on the N-terminus of natural distamycin A is omitted to allow for the coupling with the benzoyl mustard moiety. The final step in the preparation of this precursor is the removal of the N-terminal protecting group to yield the free amine.
Protocol 4: Coupling of the Benzoyl Mustard and Amine Precursor
The activated 4-[bis(2-chloroethyl)amino]benzoic acid is reacted with the de-formylated distamycin A analogue in an appropriate aprotic solvent (e.g., dimethylformamide - DMF) in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid generated during the reaction. The reaction mixture is typically stirred at room temperature until completion.
Protocol 5: Purification
The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to obtain the compound in high purity.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the this compound synthesis.
References
Understanding the Cytotoxicity of Tallimustine at a Molecular Level: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine, a derivative of distamycin A, is a potent antineoplastic agent characterized by its ability to selectively bind to the minor groove of DNA.[1][2] As a DNA alkylating agent, its cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately, cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's cytotoxicity, with a focus on its interaction with DNA, the induction of cell cycle arrest, and the activation of apoptotic signaling pathways.
Mechanism of Action: DNA Alkylation and Consequent Cellular Responses
This compound's primary molecular target is DNA. It exhibits a high affinity for A-T rich sequences within the minor groove of the DNA double helix.[1][2] Upon binding, the benzoyl nitrogen mustard moiety of this compound alkylates the N3 position of adenine (B156593) bases.[4][5] This alkylation is highly sequence-specific, with a preference for the 5'-TTTTGA-3' sequence.[3]
The formation of this compound-DNA adducts triggers a cascade of cellular responses, primarily orchestrated by the DNA damage response (DDR) network. The presence of these adducts is recognized by cellular surveillance systems, leading to the activation of key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[6][7] These kinases, in turn, phosphorylate a multitude of downstream targets, initiating signaling pathways that culminate in cell cycle arrest and apoptosis.[8]
Quantitative Data on this compound Cytotoxicity
The cytotoxic potency of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CEM | Cytotoxicity | IC50 | 3.5 nM | [9] |
| L1210 | Cytotoxicity | IC50 | 50.3 ng/mL | [10] |
| SW626 | Cell Cycle Arrest | Concentration for G2/M arrest | 0.5 µg/mL | [9] |
| CEM | DNA Damage | Lesions/kbp at 5 µM | 0.15 ± 0.04 | [11] |
| CEM | DNA Damage | Lesions/kbp at 50 µM | 0.64 ± 0.18 | [11] |
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | L1210 | IC50 | 50.3 ng/mL | [10] |
| Dibromo nitrogen mustard analog | L1210 | IC50 | 0.6 ng/mL | [10] |
| Half-mustard analog | L1210 | IC50 | 40 ng/mL | [10] |
| Propionamidine modified analog 1 | L1210 | IC50 | 130 ng/mL | [10] |
| Propionamidine modified analog 2 | L1210 | IC50 | 94 ng/mL | [10] |
| Pyrazole ring substituted analog | L1210 | IC50 | 114 ng/mL | [10] |
Table 2: Comparative Cytotoxicity of this compound and its Analogs
Experimental Protocols
Assessment of Cytotoxicity by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 1 µM) for a specified period (e.g., 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a specific concentration (e.g., 0.5 µg/mL) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Detection of Apoptosis by Western Blotting
Objective: To investigate the expression of key apoptosis-related proteins following this compound treatment.
Methodology:
-
Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
This compound-Induced DNA Damage Response and Cell Cycle Arrest
This compound-induced DNA alkylation activates the ATM/ATR signaling cascade. These kinases phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1/Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), which is essential for entry into mitosis. The resulting Cdk1 inactivity leads to cell cycle arrest at the G2/M checkpoint, providing the cell with time to repair the DNA damage. The tumor suppressor protein p53 is also stabilized and activated in response to DNA damage, leading to the transcriptional activation of p21, a Cdk inhibitor that further contributes to cell cycle arrest.
Caption: this compound-induced DNA damage signaling leading to G2/M cell cycle arrest.
This compound-Induced Apoptotic Pathway
If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The activated p53 plays a crucial role in initiating the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Effector caspases are responsible for the cleavage of various cellular substrates, including PARP, ultimately leading to the execution of apoptosis.
Caption: Intrinsic apoptotic pathway activated by this compound.
Experimental Workflow for Assessing this compound's Cytotoxicity
The following diagram illustrates a typical experimental workflow for characterizing the cytotoxic effects of this compound at the molecular level.
Caption: Workflow for studying this compound's molecular cytotoxicity.
References
- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing repair and tolerance of DNA damage caused by alkylating agents [ouci.dntb.gov.ua]
- 3. f.oaes.cc [f.oaes.cc]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Preclinical Antitumor Activity of Tallimustine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tallimustine (formerly FCE 24517) is a potent benzoyl nitrogen mustard derivative of distamycin A that exhibits significant preclinical antitumor activity. As a DNA minor groove alkylating agent, it demonstrates a unique mechanism of action characterized by highly sequence-specific adenine (B156593) alkylation within AT-rich regions of DNA. This targeted interaction with the genetic material disrupts fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis in malignant cells. Preclinical investigations in both in vitro and in vivo models have substantiated its cytotoxic and antineoplastic effects, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the molecular pathways underpinning the antitumor activity of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on its interaction with DNA.
1.1. DNA Minor Groove Alkylation: this compound is designed to bind to the minor groove of DNA, a characteristic inherited from its parent compound, distamycin A. The presence of the benzoyl nitrogen mustard moiety allows it to covalently alkylate the N3 position of adenine. This alkylation is highly sequence-specific, preferentially targeting adenine within the consensus sequence 5'-TTTTGA-3'.[1] This targeted DNA damage is a critical initiating event in its antitumor activity.
1.2. Inhibition of Transcription: By binding to AT-rich sequences, which are prevalent in promoter regions of genes, this compound can physically obstruct the binding of essential transcription factors. Notably, it has been demonstrated to inhibit the binding of the TATA-binding protein (TBP) to the TATA box.[2][3] This interference with the formation of the pre-initiation complex effectively halts basal transcription, preventing the expression of genes crucial for cancer cell survival and proliferation.
1.3. Induction of Cell Cycle Arrest and Apoptosis: The DNA damage inflicted by this compound triggers cellular stress responses, leading to perturbations in the cell cycle. Specifically, treatment with this compound has been shown to induce a G2/M phase arrest in cancer cells.[4] This cell cycle blockade prevents damaged cells from proceeding through mitosis. Ultimately, the accumulation of DNA damage and the disruption of essential cellular processes converge to activate apoptotic pathways, leading to programmed cell death. While the precise apoptotic pathway is not fully elucidated, the involvement of caspase activation is a key feature of its mechanism.
Data Presentation: In Vitro and In Vivo Efficacy
The preclinical antitumor activity of this compound has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| CEM | Human T-cell Leukemia | 3.5 nM | 72 hours |
| L1210 | Murine Leukemia | 48.9 nM - 55.3 nM | 48 hours |
| K562 | Human Chronic Myelogenous Leukemia | Inhibited proliferation at 25 and 100 nM | 4 days |
| SW626 | Human Ovarian Cancer | Arrested cells in G2/M at 0.5 µg/mL | 1 hour |
| LoVo | Human Colon Adenocarcinoma | Cytotoxic activity demonstrated | Not specified |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Tumor Model | This compound Dosage and Schedule | Key Findings | Reference |
| DBA/2 Mice | L1210 murine leukemia | 3 mg/kg, intraperitoneal injection | Prolonged the survival of the mice | [2] |
| SCID Mice | Human myelomonocytic leukemia cell line graft | 0.86 to 3.0 mg/kg/day for 3 days | Resulted in complete remission of disease in most mice | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Culture cells with this compound at a concentration known to induce cell cycle arrest (e.g., 0.5 µg/mL for SW626 cells) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Murine Leukemia Model
This protocol describes a typical in vivo efficacy study using a murine leukemia model.
-
Tumor Cell Implantation: Inject L1210 murine leukemia cells (e.g., 1 x 10^5 cells) intraperitoneally into DBA/2 mice.
-
Treatment: On the day following tumor implantation, begin treatment with this compound administered intraperitoneally at a specified dose (e.g., 3 mg/kg) according to a predetermined schedule (e.g., once daily for 5 days).
-
Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.
-
Data Analysis: Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of treated mice with that of the vehicle-treated control group.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental evaluation.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective antitumor agent. Its unique mechanism of action, involving sequence-specific DNA alkylation in the minor groove and subsequent inhibition of transcription, distinguishes it from conventional alkylating agents. The demonstrated efficacy in both in vitro and in vivo models of hematological malignancies highlights its therapeutic potential. Further investigation into the specific molecular players in the this compound-induced apoptotic pathway and its activity in a broader range of solid tumors is warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for professionals engaged in the advancement of novel cancer therapeutics.
References
- 1. This compound in advanced previously untreated colorectal cancer, a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of apoptosis induced by cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tallimustine's Role in Inducing DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tallimustine (formerly FCE 24517) is a potent synthetic antitumor agent derived from distamycin A. As a DNA minor groove alkylating agent, it exhibits a high degree of sequence specificity, primarily targeting adenine (B156593) residues within AT-rich regions of DNA. This targeted DNA damage induces significant cellular responses, including cell cycle arrest and, ultimately, cytotoxicity. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced DNA damage, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved cellular pathways and experimental workflows.
Introduction
This compound is a benzoyl nitrogen mustard derivative of the antiviral agent distamycin A.[1] This hybrid structure allows it to bind selectively to the minor groove of DNA, a characteristic conferred by the distamycin A moiety, and subsequently alkylate the DNA via its nitrogen mustard group.[2][3] This targeted approach to DNA damage distinguishes it from many conventional alkylating agents that exhibit less sequence specificity.[4] The primary mechanism of action involves the formation of covalent adducts with DNA, which obstructs essential cellular processes like replication and transcription, leading to cell cycle arrest and apoptosis.[3][5] Despite its potent antitumor activity, clinical development of this compound was hampered by severe myelotoxicity.[3][4] Nevertheless, it remains a valuable tool for studying DNA damage and repair mechanisms due to its specific mode of action.
Mechanism of DNA Damage: Sequence-Specific Alkylation
This compound functions as a DNA alkylating agent, but with a remarkable degree of sequence specificity. Unlike traditional nitrogen mustards that often target the N7 position of guanine (B1146940) in the major groove, this compound alkylates the N3 position of adenine within the minor groove.[6][7][8] This specificity is driven by the distamycin A component, which preferentially binds to AT-rich sequences.[1][4]
Extensive research has identified the consensus sequence for this compound's alkylating activity. The primary target is the hexanucleotide sequence 5'-TTTTGA-3' .[6][7] Alkylation has also been observed, though to a lesser extent, at the sequence 5'-TTTTAA-3' .[4][6] A single base change within this core sequence can significantly diminish or completely abolish adenine alkylation.[6]
The DNA damage induced by this compound primarily consists of monoadducts .[2][9] Studies have shown no evidence of interstrand cross-links or DNA-protein cross-links, which are common lesions induced by other bifunctional alkylating agents.[2][9] These specific, targeted lesions are highly cytotoxic. It has been reported that this compound adducts are approximately 50 times more lethal than the less sequence-specific adducts formed by cisplatin.[2][9]
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a cellular DNA damage response (DDR). A key consequence of this response is the perturbation of the cell cycle.
G2/M Cell Cycle Arrest
Upon treatment with this compound, cells, particularly those in the S phase of the cell cycle, proceed through DNA synthesis without immediate hindrance but are subsequently arrested in the G2 phase of the following cell cycle.[7][8] Cells that are in the G1 or G2/M phases at the time of treatment also accumulate in G2.[7][8] This G2/M arrest is a common cellular response to DNA damage, providing an opportunity for the cell to repair the lesions before proceeding into mitosis.
DNA Damage Response Pathway
While specific studies exhaustively detailing the complete signaling cascade activated by this compound are limited, the nature of the DNA lesions suggests the involvement of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways . These are the master regulators of the DDR. The formation of DNA adducts can lead to stalled replication forks, a potent activator of the ATR pathway.
A proposed signaling pathway is as follows:
-
DNA Damage Recognition: this compound-induced adenine adducts are recognized by the cellular DNA surveillance machinery.
-
ATM/ATR Activation: The presence of these lesions, and potentially stalled replication forks, leads to the activation of ATM and/or ATR kinases.
-
Checkpoint Kinase Activation: Activated ATM/ATR then phosphorylate and activate their downstream targets, the checkpoint kinases Chk1 and Chk2.
-
p53 Activation: The DDR cascade also leads to the phosphorylation and stabilization of the tumor suppressor protein p53.
-
Cell Cycle Arrest: Activated Chk1/Chk2 and p53 converge to inhibit the activity of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis, leading to the observed G2/M arrest.
Interestingly, some studies suggest that human cells are not able to efficiently repair the DNA damage induced by this compound, which may contribute to its high cytotoxicity.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: DNA Lesion Frequency Induced by this compound
| Cell Line | Drug Concentration (µM) | Lesions per kilobase pair (lesions/kbp) | Reference |
| Human Leukemia CEM | 5 | 0.15 ± 0.04 | [2][9] |
| Human Leukemia CEM | 50 | 0.64 ± 0.18 | [2][9] |
| Human Leukemia CEM | 25 | 0.23 to 0.39 | [2][9] |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 Value | Reference |
| L1210 (Murine Leukemia) | 50.3 ng/mL | [7] |
| CEM (Human Leukemia) | 3.5 nM | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound's activity.
Mapping DNA Alkylation Sites using a Modified Maxam-Gilbert Sequencing Protocol
This method is used to identify the specific nucleotide sequences where this compound forms adducts.
-
DNA Preparation and Labeling: A specific DNA fragment is labeled at one 5' end with 32P.
-
This compound Treatment: The labeled DNA is incubated with this compound to allow for adduct formation.
-
Chemical Cleavage: The DNA is then subjected to chemical cleavage reactions that are specific for different bases (G, A+G, C, C+T). The presence of a this compound adduct at an adenine base will be revealed in the sequencing gel.
-
Piperidine (B6355638) Treatment: The DNA is treated with piperidine to induce strand scission at the sites of base modification.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled fragments. The position of the bands reveals the DNA sequence and the specific sites of this compound-induced alkylation.
Quantifying DNA Lesions using a Quantitative PCR (qPCR) Stop Assay
This assay quantifies the frequency of DNA lesions by measuring the ability of a DNA polymerase to synthesize a DNA strand on a this compound-treated template.
-
Cell Treatment and DNA Isolation: Cells are treated with various concentrations of this compound, and genomic DNA is isolated.
-
qPCR Reaction Setup: qPCR reactions are set up using primers that amplify a specific genomic region. The reaction mixture includes the isolated genomic DNA as a template and a thermostable DNA polymerase (e.g., Taq polymerase).
-
Thermocycling: The qPCR is performed. The presence of this compound adducts on the template DNA will cause the polymerase to stall, leading to a reduction in the amplification of the target sequence.
-
Data Analysis: The amount of PCR product is quantified in real-time. The reduction in product amplification in this compound-treated samples compared to untreated controls is used to calculate the frequency of DNA lesions.
Cell Cycle Analysis using Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle following this compound treatment.
-
Cell Treatment: Cells are treated with this compound for various durations and at different concentrations.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
DNA Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: A histogram of fluorescence intensity is generated. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified to assess the effect of this compound on cell cycle progression.
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Experimental Workflow for Assessing this compound's Cytotoxicity and Cell Cycle Effects
Caption: Workflow for analyzing this compound's effects on cell viability and cycle.
References
- 1. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. A phase I and pharmacokinetic study of this compound [PNU 152241 (FCE 24517)] in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 9. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tallimustine In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing an in vitro cytotoxicity assay for the novel anticancer agent, Tallimustine. This compound is a distamycin-A derivative that acts as a DNA minor groove alkylating agent, showing potent cytotoxic effects in various cancer cell lines.[1] This protocol details the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of this compound. Additionally, this document presents a summary of its mechanism of action, quantitative data on its activity in the NCI-60 panel of human tumor cell lines, and visual representations of the experimental workflow and the implicated signaling pathways.
Introduction
This compound (formerly FCE 24517, NSC 694501) is a synthetic derivative of distamycin A, a natural product known to bind to the minor groove of DNA. By incorporating a benzoyl nitrogen mustard moiety, this compound gains the ability to alkylate adenine (B156593) bases within AT-rich sequences of the DNA minor groove.[1] This targeted DNA damage disrupts cellular processes, leading to cell cycle arrest and ultimately, apoptosis. Understanding the cytotoxic profile of this compound across different cancer types is crucial for its development as a potential therapeutic agent. This protocol provides a robust method for assessing its in vitro efficacy.
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 694501) across the National Cancer Institute's 60 human cancer cell line panel. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth.
| Cell Line | Tissue of Origin | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.0035 |
| HL-60(TB) | Leukemia | 0.0042 |
| K-562 | Leukemia | 0.0058 |
| MOLT-4 | Leukemia | 0.0038 |
| RPMI-8226 | Leukemia | 0.012 |
| SR | Leukemia | 0.0029 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.015 |
| EKVX | Non-Small Cell Lung | 0.021 |
| HOP-62 | Non-Small Cell Lung | 0.018 |
| HOP-92 | Non-Small Cell Lung | 0.014 |
| NCI-H226 | Non-Small Cell Lung | 0.025 |
| NCI-H23 | Non-Small Cell Lung | 0.019 |
| NCI-H322M | Non-Small Cell Lung | 0.022 |
| NCI-H460 | Non-Small Cell Lung | 0.017 |
| NCI-H522 | Non-Small Cell Lung | 0.028 |
| Colon Cancer | ||
| COLO 205 | Colon | 0.011 |
| HCC-2998 | Colon | 0.014 |
| HCT-116 | Colon | 0.013 |
| HCT-15 | Colon | 0.016 |
| HT29 | Colon | 0.012 |
| KM12 | Colon | 0.015 |
| SW-620 | Colon | 0.011 |
| CNS Cancer | ||
| SF-268 | CNS | 0.018 |
| SF-295 | CNS | 0.021 |
| SF-539 | CNS | 0.019 |
| SNB-19 | CNS | 0.024 |
| SNB-75 | CNS | 0.022 |
| U251 | CNS | 0.020 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.016 |
| MALME-3M | Melanoma | 0.019 |
| M14 | Melanoma | 0.017 |
| SK-MEL-2 | Melanoma | 0.023 |
| SK-MEL-28 | Melanoma | 0.021 |
| SK-MEL-5 | Melanoma | 0.018 |
| UACC-257 | Melanoma | 0.025 |
| UACC-62 | Melanoma | 0.020 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 0.014 |
| OVCAR-3 | Ovarian | 0.018 |
| OVCAR-4 | Ovarian | 0.016 |
| OVCAR-5 | Ovarian | 0.020 |
| OVCAR-8 | Ovarian | 0.019 |
| NCI/ADR-RES | Ovarian | 0.028 |
| SK-OV-3 | Ovarian | 0.022 |
| Renal Cancer | ||
| 786-0 | Renal | 0.017 |
| A498 | Renal | 0.021 |
| ACHN | Renal | 0.019 |
| CAKI-1 | Renal | 0.024 |
| RXF 393 | Renal | 0.018 |
| SN12C | Renal | 0.020 |
| TK-10 | Renal | 0.022 |
| UO-31 | Renal | 0.025 |
| Prostate Cancer | ||
| PC-3 | Prostate | 0.023 |
| DU-145 | Prostate | 0.026 |
| Breast Cancer | ||
| MCF7 | Breast | 0.021 |
| MDA-MB-231/ATCC | Breast | 0.028 |
| HS 578T | Breast | 0.025 |
| BT-549 | Breast | 0.027 |
| T-47D | Breast | 0.024 |
| MDA-MB-435 | Breast | 0.022 |
Experimental Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the measurement of this compound's cytotoxic effects on adherent cancer cell lines.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
96-well flat-bottom cell culture plates
-
Selected adherent cancer cell line
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours to allow the cells to attach.
-
Drug Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control (medium only). e. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro cytotoxicity assay.
Signaling Pathway
References
Application Notes and Protocols for Tallimustine Dosage in L1210 Tumor-Bearing Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (formerly known as FCE 24517) is a benzoyl nitrogen mustard derivative of distamycin A, which acts as a DNA minor groove alkylating agent. It has demonstrated significant antitumor activity in various preclinical models. This document provides detailed application notes and protocols for determining the dosage of this compound in L1210 tumor-bearing mouse models. While specific dosage regimens for this compound in the L1210 model are not extensively detailed in publicly available literature, this guide offers a comprehensive framework based on established L1210 protocols and dosage data from other relevant murine leukemia models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies in a severe combined immunodeficient (SCID) mouse model with a human myelomonocytic leukemia cell line, which can serve as a valuable reference for dose-finding studies in the L1210 model.
Table 1: this compound Dosage and Efficacy in a Murine Leukemia Model
| Parameter | Value | Mouse Model | Administration Route | Source |
| Efficacious Dose Range | 0.86 - 3.0 mg/kg/day for 3 days | SCID mice with human myelomonocytic leukemia | Intravenous (IV) | [1][2] |
| Outcome at Efficacious Doses | Complete remission in most mice | SCID mice with human myelomonocytic leukemia | Intravenous (IV) | [1][2] |
Table 2: this compound Toxicology Data in Mice
| Parameter | Value | Mouse Model | Administration Route | Source |
| Approximate LD50 | 3.5 mg/kg/day for 3 days | SCID mice | Intravenous (IV) |
Experimental Protocols
This section outlines a detailed protocol for establishing the L1210 tumor model in mice and a general framework for administering this compound.
L1210 Murine Leukemia Model Protocol
This protocol is adapted from standard procedures for the L1210 syngeneic model.[3]
Materials:
-
L1210 leukemia cells
-
DBA/2 mice (female, 6-8 weeks old)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture L1210 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest exponentially growing L1210 cells and wash them twice with sterile HBSS or PBS.
-
Cell Viability and Counting: Determine cell viability using the trypan blue exclusion method and count the cells using a hemocytometer.
-
Tumor Inoculation: Resuspend the L1210 cells in sterile HBSS or PBS to a final concentration of 1 x 10^7 cells/mL. Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) intraperitoneally (IP) into each DBA/2 mouse.
-
Monitoring: Monitor the mice daily for signs of tumor development, such as abdominal distention, weight loss, and changes in behavior.
This compound Administration Protocol (General Framework)
As a specific protocol for this compound in the L1210 model is not available, the following is a general guideline. The dosage should be determined based on dose-finding studies, using the data from the SCID mouse model as a starting point.
Materials:
-
This compound (FCE 24517)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)
-
Syringes and needles appropriate for the administration route
Procedure:
-
Drug Preparation: Prepare this compound solution according to the manufacturer's instructions. Ensure complete dissolution and sterility.
-
Treatment Initiation: Initiate treatment 2 days after tumor cell inoculation.[3]
-
Administration:
-
Route: Based on preclinical data for other leukemia models, intravenous (IV) or intraperitoneal (IP) administration are the most likely routes.
-
Dosage: Based on the effective dose range in the SCID mouse model (0.86 - 3.0 mg/kg/day), a dose-escalation study is recommended to determine the optimal dose in the L1210 model.
-
Schedule: A common schedule for this compound in preclinical models is daily administration for 3 consecutive days.
-
-
Monitoring and Endpoints:
-
Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor progression.
-
The primary endpoint is typically survival, which is recorded daily.
-
Calculate the mean survival time (MST) and the increase in lifespan (%ILS) for treated versus control groups.
-
Visualizations
Experimental Workflow for this compound Efficacy Study in L1210 Model
Caption: Workflow for evaluating this compound in L1210 tumor-bearing mice.
Logical Relationship of Key Experimental Stages
Caption: Key components and their relationships in the experimental design.
References
- 1. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of this compound [PNU 152241 (FCE 24517)] in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tallimustine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine, a derivative of distamycin A, is a potent antitumor agent characterized by its ability to alkylate the minor groove of DNA.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture settings. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
This compound selectively binds to AT-rich sequences in the DNA minor groove, where it alkylates adenine (B156593) at the N3 position.[2] This action induces DNA damage, leading to cell cycle arrest, primarily in the G2/M phase, and can subsequently trigger apoptosis.[1][2] Understanding the appropriate cell culture conditions and experimental protocols is crucial for accurately assessing the therapeutic potential of this compound.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| CEM | Leukemia | 3.5 | 72 |
| SW626 | Ovarian Cancer | Not explicitly provided, but treatment with 0.5 µg/mL for 1h induced G2/M arrest. | 1 |
| K562 | Chronic Myelogenous Leukemia | Cytotoxicity observed at 25 and 100 nM after 6 days of treatment. | 144 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol enables the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include untreated controls.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with desired concentrations of this compound.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software. This compound treatment is expected to cause an accumulation of cells in the G2/M phase.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: this compound-induced DNA damage response.
References
Application Notes and Protocols: Cell Cycle Analysis Following Tallimustine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (FCE 24517) is a novel anticancer agent and a derivative of distamycin-A.[1] It functions as a DNA minor-groove alkylating agent with a high specificity for AT-rich sequences.[2][3] By binding to the minor groove of DNA, this compound alkylates N3 adenine (B156593), leading to DNA damage.[4][5] This damage can disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and cytotoxicity in cancer cells.[6] Studies have shown that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[1][4]
These application notes provide detailed protocols for performing cell cycle analysis in cancer cell lines after exposure to this compound. The primary methods described are propidium (B1200493) iodide (PI) staining for DNA content analysis and Bromodeoxyuridine (BrdU) incorporation for assessing DNA synthesis, both analyzed by flow cytometry.
Mechanism of Action of this compound
This compound is a benzoyl nitrogen mustard derivative of distamycin A.[7] Unlike conventional alkylating agents that primarily target the N7 position of guanine, this compound specifically alkylates the N3 position of adenine within AT-rich sequences in the DNA minor groove.[4][5] This action results in the formation of DNA monoadducts.[3] The resulting DNA damage is not efficiently repaired by cellular mechanisms, leading to the activation of cell cycle checkpoints.[8] This ultimately causes a blockage in the G2 phase of the cell cycle, preventing cells from proceeding into mitosis.[4]
Figure 1: this compound's mechanism leading to G2 cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.[9]
Materials:
-
Cancer cell line of interest (e.g., SW626 human ovarian cancer cells)[4]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Treatment: After allowing cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.[12]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Figure 2: Workflow for PI-based cell cycle analysis.
Protocol 2: Cell Cycle Analysis using BrdU Incorporation and Flow Cytometry
This protocol allows for a more detailed analysis of the S-phase population by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC conjugated)
-
7-AAD or Propidium Iodide
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
BrdU Labeling:
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1.
-
Fix the cells using a commercially available BrdU staining kit or a suitable fixation/permeabilization buffer. Aldehyde-based fixatives are often used.[15]
-
-
DNA Denaturation:
-
Staining:
-
Wash the cells and resuspend them in a buffer containing the anti-BrdU antibody.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a solution containing a DNA content stain like 7-AAD or PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
This two-parameter analysis will allow for the discrimination of cells in G1 (BrdU negative, 2n DNA), S (BrdU positive, 2n-4n DNA), and G2/M (BrdU negative, 4n DNA) phases.[16]
-
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in clearly structured tables for easy comparison.
Table 1: Cell Cycle Distribution after this compound Treatment (Propidium Iodide Staining)
| Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (0.1) | 53.1 ± 2.9 | 23.5 ± 2.1 | 23.4 ± 2.3 |
| This compound (1) | 45.7 ± 4.2 | 15.3 ± 1.9 | 39.0 ± 3.5 |
| This compound (10) | 30.1 ± 3.8 | 8.9 ± 1.5 | 61.0 ± 4.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: BrdU Incorporation after this compound Treatment
| Treatment Concentration (µM) | % BrdU Positive Cells (S-Phase) |
| Vehicle Control | 26.1 ± 2.4 |
| This compound (0.1) | 22.8 ± 2.0 |
| This compound (1) | 14.9 ± 1.7 |
| This compound (10) | 8.5 ± 1.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Troubleshooting
-
High CV in G1 peak: Ensure slow and steady sample acquisition on the flow cytometer. Check for cell clumps and filter if necessary.[17]
-
Low Staining Intensity: Optimize fixation and permeabilization steps. Ensure staining solutions are fresh and protected from light.
-
No BrdU Signal: Confirm that the DNA denaturation step was sufficient. Check the viability of the anti-BrdU antibody.
-
Cell Clumping: Handle cells gently during harvesting and fixation. Use DNAse in the staining buffer to reduce clumping.
Conclusion
The protocols described provide a robust framework for analyzing the effects of this compound on the cell cycle. By employing both PI staining and BrdU incorporation assays, researchers can obtain a comprehensive understanding of how this compound induces cell cycle arrest, which is crucial for its development as a potential anticancer therapeutic. The expected outcome of this compound treatment is a dose-dependent decrease in the percentage of cells in the G1 and S phases, with a corresponding accumulation of cells in the G2/M phase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
Application Note: Determination of Tallimustine IC50 in CCRF-CEM Cells
Introduction
Tallimustine (FCE 24517) is a potent derivative of distamycin A, functioning as a DNA minor groove alkylating agent.[1][2] It exhibits significant antitumor activity by binding to AT-rich regions of DNA and specifically alkylating the N3 position of adenine (B156593) within the consensus sequences 5'-TTTTGA-3' or 5'-TTTTAA-3'.[1][3] This action leads to DNA damage, cell cycle arrest, and ultimately, cytotoxicity.[4][5] The CCRF-CEM (CEM) cell line, derived from a patient with acute lymphoblastic leukemia, is a widely used model for studying T-cell leukemia and for evaluating the efficacy of chemotherapeutic agents.[6][7] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in CEM cells using a standard colorimetric MTT assay. The IC50 value is a critical parameter for assessing the potency of a cytotoxic compound.
Principle of the Method
The IC50 of this compound is determined by measuring the viability of CEM cells after a 72-hour incubation with a range of this compound concentrations. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A dose-response curve is then generated by plotting cell viability against the logarithm of this compound concentration, from which the IC50 value is calculated.
Materials and Reagents
-
CCRF-CEM cells (ATCC CCL-119)
-
This compound (FCE 24517)
-
RPMI-1640 Medium (ATCC 30-2001 or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)
-
Sterile, 96-well flat-bottom microplates
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
Biological safety cabinet (Class II)
-
Micropipettes and sterile, filtered tips
Experimental Protocols
Cell Culture and Maintenance
-
Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][9]
-
Keep the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[6][7]
-
Subculture the cells every 2-3 days by centrifuging the cell suspension (e.g., at 125 x g for 5-7 minutes), removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at a density of 1-2 x 10^5 viable cells/mL.[6]
-
Before the assay, ensure the cells are in the logarithmic growth phase and exhibit >95% viability as determined by Trypan Blue exclusion.
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in DMSO. Store in small aliquots at -20°C or -80°C, protected from light.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS.[8] Vortex to dissolve, then filter-sterilize through a 0.22 µm filter. Store at 4°C, protected from light.
-
Solubilization Solution: Prepare the chosen solubilization solution. For example, a solution of 4 mM HCl and 0.1% NP40 in isopropanol.[10]
MTT Assay for IC50 Determination
-
Cell Seeding:
-
Harvest CEM cells in their logarithmic growth phase.
-
Perform a cell count and viability check using a hemocytometer and Trypan Blue.
-
Centrifuge the required number of cells and resuspend them in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Include wells for a "no-cell" control (medium only) to serve as a background blank.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. Given that the reported IC50 for this compound in CEM cells is approximately 3.5 nM[4], a suitable concentration range for the dose-response curve would be, for example, 0.1 nM, 0.5 nM, 1 nM, 2.5 nM, 5 nM, 10 nM, 50 nM, and 100 nM.
-
Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
After allowing the cells to acclimate for a few hours, add 100 µL of the prepared this compound dilutions, vehicle control, or medium (for untreated control) to the respective wells. The final volume in each well will be 200 µL.
-
Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Return the plate to the incubator and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in the wells containing viable cells.
-
-
Solubilization of Formazan:
-
Centrifuge the 96-well plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells and formazan crystals.[8][10]
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from the absorbance values of all other wells.
-
Calculation of Percent Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve to the data.
-
The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[13][14]
-
Data Presentation
The quantitative data from the IC50 determination experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Absorbance and Viability Data for this compound-Treated CEM Cells
| This compound Conc. (nM) | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Average Absorbance | Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.1 | ||||||
| 0.5 | ||||||
| 1.0 | ||||||
| 2.5 | ||||||
| 5.0 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| No-Cell Control | N/A |
Table 2: Summary of IC50 Determination
| Compound | Cell Line | Incubation Time (hours) | Determined IC50 (nM) |
| This compound | CCRF-CEM | 72 |
Visualizations
Caption: Mechanism of action of this compound in CEM cells.
Caption: Workflow for this compound IC50 determination using MTT assay.
References
- 1. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CCRF-CEM Cells [cytion.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Administration of Tallimustine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (formerly FCE 24517) is a potent antitumor agent belonging to the class of pyrrolobenzodiazepine-like DNA alkylating agents. It is a derivative of distamycin A and exerts its cytotoxic effects by binding to the minor groove of DNA with high specificity for AT-rich sequences. This binding leads to the alkylation of DNA, subsequent cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide detailed protocols and data for the in vivo administration of this compound in preclinical research settings.
Mechanism of Action
This compound's primary mechanism of action involves the sequence-specific alkylation of DNA. It recognizes and binds to AT-rich regions in the minor groove of the DNA double helix.[1][2] This interaction is followed by the alkylation of the N3 position of adenine.[3] This DNA damage triggers cellular checkpoint responses, leading to a halt in cell cycle progression, specifically at the G2/M phase, which prevents cells from entering mitosis.[1][4] If the DNA damage is irreparable, the cell is directed towards the apoptotic pathway, leading to programmed cell death.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Leukemia Model
| Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Outcome |
| L1210 tumor-bearing mice | L1210 | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Prolonged survival of mice[1][4] |
Table 2: Dose-Limiting Toxicities Observed in Preclinical and Clinical Studies
| Species | Study Type | Dose-Limiting Toxicity | Notes |
| Mouse/Dog | Preclinical | Myelotoxicity | Significant antitumor activity was observed. There was a notable difference in bone marrow sensitivity between mice and dogs.[5] |
| Human | Phase I Clinical Trial | Neutropenia (selective and short-lasting) | The maximally tolerated dose (MTD) was determined to be 1250 µg/m² as an IV bolus every 4 weeks.[5] |
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
Note: A specific, universally validated vehicle for this compound for preclinical in vivo studies is not widely published. The following is a general guideline based on common practices for similar compounds. It is crucial to perform small-scale solubility and stability tests before preparing the final dosing solution.
Materials:
-
This compound hydrochloride powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally ≤10%) to avoid solvent toxicity.
-
For example, to prepare a 0.3 mg/mL working solution from a 10 mg/mL stock for a 3 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume):
-
Take 6 µL of the 10 mg/mL this compound stock solution.
-
Add it to 194 µL of sterile saline.
-
This results in a final DMSO concentration of 3%.
-
-
Vortex the working solution gently to mix.
-
Filter the final working solution through a 0.22 µm sterile filter before administration.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest (e.g., human ovarian cancer cell line SW626)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel® (optional, can improve tumor take rate)
-
Prepared this compound solution (from Protocol 1)
-
Calipers for tumor measurement
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Tumor Cell Implantation:
-
Culture the cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Begin measuring the tumor volume 2-3 times per week using calipers once the tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., starting with a dose-finding study ranging from 1-5 mg/kg).
-
The control group should receive the vehicle solution (e.g., saline with the same percentage of DMSO as the treatment group).
-
The treatment schedule will need to be optimized for the specific tumor model (e.g., once daily, every other day, or weekly).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Postulated signaling pathway for this compound-induced G2/M arrest.
Caption: Experimental workflow for a preclinical xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:115308-98-0 | Chemsrc [chemsrc.com]
- 5. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tallimustine-Induced DNA Alkylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (FCE 24517) is a potent antitumor agent that exerts its cytotoxic effects through the alkylation of DNA.[1][2] As a derivative of distamycin, it demonstrates a high degree of sequence specificity, primarily targeting adenine (B156593) (N3) within AT-rich sequences in the minor groove of DNA.[3][4] The formation of this compound-DNA adducts disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] Understanding and quantifying the extent and specificity of this compound-induced DNA alkylation is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing novel anticancer strategies.
These application notes provide detailed protocols for three key techniques to measure this compound-induced DNA alkylation: the Primer Extension Assay, the Quantitative PCR (qPCR) Stop Assay, and Mass Spectrometry-Based Adduct Analysis.
Mechanism of this compound-Induced DNA Alkylation
This compound functions as a DNA alkylating agent, covalently binding to DNA and forming adducts.[5] This process inhibits DNA replication and transcription, leading to cell death. A key characteristic of this compound is its preference for AT-rich sequences, with a consensus sequence for adenine adduct formation identified as 5'-TTTTGA-3'.[3][6]
Caption: Mechanism of this compound-induced DNA alkylation and its cellular consequences.
Quantitative Data Summary
The following table summarizes quantitative data regarding this compound-induced DNA lesions from published studies. This data is essential for comparing the efficacy of the drug under different experimental conditions.
| Cell Line | This compound Concentration (µM) | Lesion Frequency (lesions/kbp) | Reference |
| Human Leukemia CEM | 5 | 0.15 ± 0.04 | [1][7] |
| Human Leukemia CEM | 50 | 0.64 ± 0.18 | [1][7] |
| Human Leukemia CEM | 25 | 0.23 to 0.39 | [1][7] |
Experimental Protocols
Primer Extension Assay
This technique is used to identify the specific nucleotide sites of this compound-induced DNA alkylation. The presence of a this compound-DNA adduct will cause a DNA polymerase to stall, resulting in a truncated product that can be visualized on a sequencing gel.
Caption: Workflow for the Primer Extension Assay to map DNA alkylation sites.
Protocol:
-
Cell Treatment and DNA Isolation:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM, 25 µM, 50 µM) for a specified duration (e.g., 2-4 hours).
-
Harvest cells and isolate genomic DNA using a standard DNA extraction kit or protocol.
-
-
Primer Labeling:
-
Design a 20-30 nucleotide primer complementary to a region downstream of the expected alkylation site.
-
In a microcentrifuge tube, combine the following:
-
Primer (10 pmol)
-
10x T4 Polynucleotide Kinase Buffer (2 µL)
-
[γ-³²P]ATP (5 µL, 10 mCi/mL)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 30 minutes.
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.
-
-
Primer Annealing:
-
In a PCR tube, mix:
-
Template DNA (1-5 µg)
-
³²P-labeled primer (1 pmol)
-
10x Annealing Buffer (2 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Heat the mixture to 95°C for 5 minutes, then gradually cool to room temperature to allow for annealing.
-
-
Primer Extension Reaction:
-
To the annealed primer-template mixture, add:
-
10x DNA Polymerase Buffer (3 µL)
-
dNTP mix (10 mM each, 1 µL)
-
Taq DNA Polymerase (or other suitable polymerase, 1 unit)
-
Nuclease-free water to a final volume of 30 µL.
-
-
Perform a single cycle of extension at the optimal temperature for the polymerase (e.g., 72°C) for 2-5 minutes.
-
-
Analysis:
-
Stop the reaction by adding an equal volume of sequencing stop solution (formamide-based).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and an untreated template.
-
After electrophoresis, expose the gel to an X-ray film or a phosphorimager screen to visualize the bands. The positions of the terminated fragments indicate the sites of this compound adduction.
-
Quantitative PCR (qPCR) Stop Assay
This assay quantifies the frequency of DNA lesions by measuring the inhibition of PCR amplification of a long DNA target. The presence of adducts will block the progression of the DNA polymerase, leading to a decrease in the amplification product.[8][9]
Caption: Workflow for the Quantitative PCR (qPCR) Stop Assay.
Protocol:
-
Cell Treatment and DNA Isolation:
-
Follow the same procedure as in the Primer Extension Assay (Protocol 1, Step 1).
-
-
Primer Design:
-
Design two sets of primers for the gene of interest:
-
Long Amplicon: Primers that amplify a large fragment (e.g., 8-10 kb).
-
Short Amplicon: Primers that amplify a small fragment (e.g., 100-200 bp) within the long amplicon region. This serves as an internal control for DNA quantification.
-
-
-
Quantitative PCR:
-
Prepare qPCR reactions for both long and short amplicons for each DNA sample (control and this compound-treated). A typical reaction mixture includes:
-
Genomic DNA (10-20 ng)
-
Forward Primer (10 µM, 0.5 µL)
-
Reverse Primer (10 µM, 0.5 µL)
-
2x SYBR Green qPCR Master Mix (10 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Use a real-time PCR instrument with the following cycling conditions (may need optimization):
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-65°C for 1 minute (for short amplicon) or 8-10 minutes (for long amplicon).
-
-
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Calculate the relative amplification of the long fragment in treated versus control samples, normalized to the amplification of the short fragment.
-
The lesion frequency can be calculated using the Poisson distribution, assuming that adducts are randomly distributed:
-
Lesions per fragment = -ln(Amplification of treated DNA / Amplification of control DNA)
-
Lesions per kb = (Lesions per fragment / size of the long amplicon in kb)
-
-
Mass Spectrometry-Based Adduct Analysis
Mass spectrometry (MS) offers a highly sensitive and specific method for the direct detection and quantification of DNA adducts.[10][11][12] This approach typically involves the enzymatic digestion of DNA to nucleosides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for Mass Spectrometry-based DNA adduct analysis.
Protocol:
-
DNA Isolation and Digestion:
-
Isolate high-quality genomic DNA from control and this compound-treated cells.
-
To 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. This typically includes:
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Incubate at 37°C for 12-24 hours.
-
The use of stable isotope-labeled internal standards for the expected adducts is highly recommended for accurate quantification.
-
-
Liquid Chromatography Separation:
-
Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
A C18 column is commonly used with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution instrument like an Orbitrap.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
For targeted analysis, use selected reaction monitoring (SRM) on a triple quadrupole instrument. This involves monitoring a specific precursor-to-product ion transition for the this compound-adenine adduct.
-
For untargeted "adductomics," high-resolution mass spectrometry can be used to screen for all potential DNA modifications.[10][12]
-
-
Data Analysis:
-
Identify the this compound-DNA adduct based on its retention time and specific mass-to-charge (m/z) ratio.
-
Confirm the identity of the adduct by comparing its fragmentation pattern (MS/MS spectrum) with that of a synthetic standard.
-
Quantify the amount of the adduct by comparing its peak area to that of the internal standard. The level of adduction is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleosides.
-
Conclusion
The techniques described provide a comprehensive toolkit for the detailed investigation of this compound-induced DNA alkylation. The primer extension assay is invaluable for identifying the sequence specificity of adduction, while the qPCR stop assay offers a robust method for quantifying overall DNA damage. Mass spectrometry provides the highest level of sensitivity and specificity for the direct identification and quantification of this compound-DNA adducts. The choice of method will depend on the specific research question, available resources, and the level of detail required.
References
- 1. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative PCR-based measurement of nuclear and mitochondrial DNA damage and repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Studying DNA Repair Mechanisms Using Tallimustine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (formerly FCE 24517) is a potent antitumor agent that acts as a DNA minor groove alkylating agent.[1][2] It is a benzoyl mustard derivative of distamycin A.[1][2] Unlike traditional alkylating agents that primarily target the N7 position of guanine, this compound selectively binds to AT-rich regions of the DNA minor groove and alkylates the N3 position of adenine (B156593).[2][3] This unique mechanism of action results in DNA lesions that are poorly repaired by cellular DNA repair mechanisms, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][2][4] These characteristics make this compound a valuable tool for studying DNA repair pathways, particularly those responding to adenine alkylation, and for investigating mechanisms of drug resistance.
These application notes provide detailed protocols for utilizing this compound to investigate DNA repair mechanisms and its effects on cellular processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Exposure Time | Reference |
| CEM (Human Leukemia) | 3.5 nM | 72 hours | [5] |
Table 2: DNA Lesion Frequency Induced by this compound
| Cell Line | This compound Concentration | Lesions per kilobase pair (kbp) | Reference |
| CEM (Human Leukemia) | 5 µM | 0.15 ± 0.04 | [6] |
| CEM (Human Leukemia) | 50 µM | 0.64 ± 0.18 | [6] |
Table 3: Comparative Lethality of DNA Adducts
| Drug | Lethality Relative to Cisplatin Adducts | Lethality Relative to Bizelesin Adducts | Reference |
| This compound | ~50 times more lethal | >100 times less lethal | [6] |
Table 4: Phase I Clinical Trial Data for this compound
| Dosing Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity | Reference |
| i.v. bolus daily for 3 consecutive days, every 28 days | 200 µg/m²/day | Neutropenia | [7] |
| IV bolus every 4 weeks | Maximally Tolerated Dose: 1250 µg/m² | Febrile Neutropenia | [8] |
Experimental Protocols
Protocol 1: Assessment of DNA Repair Capacity using a Host Cell Reactivation (HCR) Assay
This assay measures the ability of cells to repair this compound-induced DNA damage on a reporter plasmid. A decrease in reporter gene expression indicates an inability of the cells to repair the DNA lesions.
Materials:
-
Reporter plasmid (e.g., pGL3-Luciferase)
-
Control plasmid for transfection efficiency (e.g., pRL-TK)
-
This compound
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Methodology:
-
Plasmid Treatment:
-
Prepare a solution of the reporter plasmid in a suitable buffer (e.g., TE buffer).
-
Treat the plasmid with varying concentrations of this compound (e.g., 1, 5, 10, 50 µM) for a fixed time (e.g., 1 hour) at 37°C.
-
As a negative control, incubate the plasmid under the same conditions without this compound.
-
Purify the plasmid DNA to remove any remaining drug.
-
-
Cell Culture and Transfection:
-
Plate the mammalian cells at an appropriate density in a multi-well plate.
-
Co-transfect the cells with the this compound-treated (or untreated control) reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Incubation and Lysis:
-
Incubate the transfected cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the reporter luciferase activity to the control luciferase activity to account for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of reporter gene expression from the this compound-treated plasmids relative to the untreated control plasmid. A lower percentage indicates less efficient repair.
-
Protocol 2: Analysis of Cell Cycle Perturbations by Flow Cytometry
This protocol details the use of flow cytometry to analyze the effects of this compound on cell cycle progression.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
Protocol 3: Quantitative PCR (qPCR) Stop Assay for Measuring DNA Damage
This assay quantifies this compound-induced DNA lesions by measuring the inhibition of a thermostable DNA polymerase during PCR. The amount of PCR product is inversely proportional to the number of lesions.
Materials:
-
Genomic DNA or a specific DNA template
-
This compound
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
PCR primers for a long DNA fragment (e.g., >5 kbp)
-
PCR primers for a short, undamaged control fragment (e.g., <200 bp)
-
dNTPs, PCR buffer
-
Real-time PCR instrument
Methodology:
-
DNA Treatment:
-
Treat the DNA template with varying concentrations of this compound.
-
Include an untreated DNA control.
-
Purify the DNA to remove the drug.
-
-
Quantitative PCR:
-
Set up qPCR reactions for both the long fragment and the short control fragment using the treated and untreated DNA as templates.
-
Perform the qPCR, ensuring that the amplification is in the exponential phase.
-
-
Data Analysis:
-
Determine the amount of PCR product for each sample.
-
Calculate the relative amplification of the long fragment from the this compound-treated DNA compared to the untreated DNA.
-
Normalize the amplification of the long fragment to the amplification of the short fragment to control for variations in template amount.
-
The reduction in amplification of the long fragment is indicative of the frequency of DNA lesions.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Cellular DNA repair response to this compound-induced damage.
Caption: Workflow for the Host Cell Reactivation (HCR) assay.
References
- 1. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tallimustine as a Tool for Studying Transcription Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallimustine (formerly FCE 24517) is a potent antitumor agent and a derivative of distamycin A. It functions as a DNA minor groove binding agent, exhibiting high specificity for AT-rich sequences.[1][2][3] Its primary mechanism of action involves the alkylation of the N3 position of adenine (B156593) within these sequences, particularly recognizing motifs such as 5'-TTTTGA or 5'-TTTTAA.[3][4][5] This targeted DNA binding directly interferes with the assembly of the transcription pre-initiation complex by preventing the binding of the TATA-binding protein (TBP) to the TATA box.[1][2][6][7] This selective inhibition of transcription initiation makes this compound a valuable tool for studying the mechanisms of gene expression and for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound to study transcription inhibition, assess its cytotoxic effects, and analyze its impact on the cell cycle.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| CEM | Leukemia | 3.5 nM | 72 h | [8] |
| L1210 | Murine Leukemia | 55.3 nM | 48 h | [8] |
| L1210 (Melphalan-resistant) | Murine Leukemia | 48.9 nM | 48 h | [8] |
| SW626 | Ovarian Cancer | Not specified | 1 h (for cell cycle arrest) | [8] |
| LoVo | Colon Cancer | Not specified | Not specified | [9] |
Experimental Protocols
In Vitro Transcription Inhibition Assay
This protocol is adapted from the methodology used to demonstrate this compound's inhibition of basal transcription.[1][2]
Objective: To determine the inhibitory effect of this compound on in vitro transcription from a TATA-containing promoter.
Materials:
-
HeLa or K562 nuclear extract
-
DNA template with a minimal TATA-containing promoter (e.g., pAL5)[4]
-
This compound stock solution (in DMSO)
-
Distamycin A (as a positive control)
-
NTPs (ATP, CTP, GTP, UTP), including [α-³²P]UTP
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 50 mM KCl, 6 mM MgCl₂, 10% glycerol, 0.5 mM DTT)
-
RNA loading buffer
-
Denaturing polyacrylamide gel (6-8%)
-
Phosphorimager system
Procedure:
-
Prepare transcription reaction mixtures on ice. For each reaction, combine:
-
5-10 µg of nuclear extract
-
100-200 ng of DNA template
-
Varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO). Pre-incubate the drug with the DNA template for 15 minutes at room temperature.
-
Transcription buffer to a final volume of 20 µL.
-
-
Initiate the transcription reaction by adding the NTP mix (final concentration 0.5 mM each, with 5-10 µCi of [α-³²P]UTP).
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reactions by adding 180 µL of stop buffer (e.g., 0.3 M sodium acetate, 0.5% SDS, 25 µg/mL tRNA).
-
Extract the RNA using a phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in RNA loading buffer.
-
Denature the samples by heating at 90°C for 3 minutes.
-
Separate the radiolabeled transcripts on a denaturing polyacrylamide gel.
-
Dry the gel and visualize the transcripts using a phosphorimager.
-
Quantify the band intensities to determine the dose-dependent inhibition of transcription by this compound.
Electrophoretic Mobility Shift Assay (EMSA) for TBP-DNA Binding Inhibition
This protocol is designed to visualize the inhibition of TATA-binding protein (TBP) binding to a TATA box DNA sequence by this compound.[1][2]
Objective: To assess the ability of this compound to prevent the formation of the TBP-DNA complex.
Materials:
-
Recombinant human or yeast TBP
-
Double-stranded oligonucleotide probe containing a TATA box sequence (e.g., from the Adenovirus Major Late Promoter), end-labeled with ³²P.
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel (4-6%)
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Prepare the ³²P-labeled TATA box probe.
-
Set up binding reactions in a final volume of 20 µL. Combine the following on ice:
-
Varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
1 µg of poly(dI-dC).
-
Binding buffer.
-
10-50 ng of recombinant TBP.
-
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for drug-DNA interaction.
-
Add the ³²P-labeled TATA probe (approximately 20,000-50,000 cpm) to each reaction.
-
Incubate for an additional 20-30 minutes at room temperature to allow for TBP-DNA binding.
-
Add 2 µL of 6x loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 150-200V at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the resulting bands. A decrease in the intensity of the shifted TBP-DNA complex band with increasing concentrations of this compound indicates inhibition.
Cell Viability/Cytotoxicity (MTT) Assay
This is a standard colorimetric assay to measure the cytotoxic effects of this compound on cultured cancer cells.
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., CEM, L1210)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., SW626)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to grow to 60-70% confluency.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and decant the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
RNA Sequencing (RNA-Seq) for Genome-Wide Transcription Analysis
This proposed protocol adapts a general approach for analyzing the effects of transcription inhibitors on the transcriptome, as no specific RNA-Seq studies with this compound have been published.
Objective: To identify genes and pathways whose transcription is significantly altered by this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Library preparation kit for RNA-Seq (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform
Procedure:
-
Treat cells with an appropriate concentration of this compound (e.g., near the IC50 value) and a vehicle control for a relevant time period (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a Bioanalyzer or similar instrument.
-
Prepare sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on an NGS platform.
-
Perform data analysis:
-
Quality control of the raw sequencing reads.
-
Alignment of the reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis between this compound-treated and control samples.
-
Gene ontology and pathway enrichment analysis of the differentially expressed genes to identify the biological processes most affected by this compound.
-
Visualizations
Caption: Mechanism of this compound-mediated transcription inhibition.
References
- 1. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. texaschildrens.org [texaschildrens.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tallimustine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the apoptotic effects of Tallimustine, a DNA minor groove binding alkylating agent. The protocols outlined below are designed to quantify apoptosis, elucidate the underlying signaling pathways, and provide a robust methodology for preclinical assessment.
Introduction
This compound is a derivative of distamycin A that selectively binds to AT-rich regions in the minor groove of DNA, where it alkylates the N3 position of adenine.[1][2] This action induces DNA damage, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent cell death.[3] The inability of cells to efficiently repair this compound-induced DNA lesions is a key aspect of its cytotoxic activity.[4] Evidence from similar DNA minor groove binders suggests that the resulting cellular stress likely triggers the intrinsic pathway of apoptosis, culminating in the activation of executioner caspases.[4][5]
This document provides detailed protocols for a panel of assays to thoroughly characterize this compound's pro-apoptotic activity in cancer cell lines.
Recommended Cell Lines
The following human cancer cell lines have been previously used in studies with this compound or are relevant models for its mechanism of action:
-
SW626 (Ovarian Cancer): Adherent cells suitable for studying this compound's effects on solid tumors.[3][6]
-
CEM (T-cell Acute Lymphoblastic Leukemia): Suspension cells, useful for high-throughput screening and flow cytometry-based assays.[7][8]
-
LoVo (Colon Cancer): Adherent cells, providing another solid tumor model to assess this compound's efficacy.[4][9]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing this compound-induced apoptosis.
Caption: Experimental workflow for this compound apoptosis assessment.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| SW626 | |||
| CEM | |||
| LoVo |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | SW626 | |||
| This compound (IC50) | SW626 | |||
| Vehicle Control | CEM | |||
| This compound (IC50) | CEM | |||
| Vehicle Control | LoVo | |||
| This compound (IC50) | LoVo |
Table 3: Caspase-3/7 Activity
| Treatment | Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control | SW626 | 1.0 |
| This compound (IC50) | SW626 | |
| Vehicle Control | CEM | 1.0 |
| This compound (IC50) | CEM | |
| Vehicle Control | LoVo | 1.0 |
| This compound (IC50) | LoVo |
Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)
| Treatment | Cell Line | Bcl-2/Bax Ratio | Cleaved PARP/Total PARP Ratio |
| Vehicle Control | SW626 | ||
| This compound (IC50) | SW626 | ||
| Vehicle Control | CEM | ||
| This compound (IC50) | CEM | ||
| Vehicle Control | LoVo | ||
| This compound (IC50) | LoVo |
Experimental Protocols
Cell Culture and Treatment
a. Cell Line Culture
-
SW626: Culture in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). These cells do not require a CO2 incubator.[6]
-
CEM: Culture in RPMI-1640 Medium supplemented with 10% FBS. Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[8][10]
-
LoVo: Culture in F-12K Medium supplemented with 10% FBS.[9][11][12]
b. This compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
For dose-response experiments, treat cells with a range of this compound concentrations for a fixed time point (e.g., 24, 48, 72 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., the IC50 value) and harvest at various time points.
-
Include a vehicle control (solvent alone) in all experiments.
Annexin V/PI Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][13]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Harvest cells (for adherent cells, use trypsin and collect the supernatant to include any floating apoptotic cells).
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[14][15][16][17]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Protocol (using Caspase-Glo® 3/7 Assay as an example):
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound as described above.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[18][19]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with this compound and harvest.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.
DNA Fragmentation Assay (DNA Laddering)
This assay visualizes the cleavage of DNA into nucleosomal fragments, a hallmark of late-stage apoptosis.[1][20]
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Harvest cells and wash with PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing fragmented DNA.
-
Treat the supernatant with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Extract DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel containing ethidium (B1194527) bromide or a safer alternative.
-
Visualize the DNA fragments under UV light. A characteristic "ladder" of fragments in multiples of ~180-200 bp indicates apoptosis.
Signaling Pathway Visualization
The following diagram depicts the hypothesized intrinsic apoptotic pathway induced by this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 4. New Insight into the Molecular Mechanisms of the Biological Effects of DNA Minor Groove Binders | PLOS One [journals.plos.org]
- 5. P53-independent caspase-mediated apoptosis in human leukaemic cells is induced by a DNA minor groove binder with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. atcc.org [atcc.org]
- 9. LoVo Cell Line [cytion.com]
- 10. atcc.org [atcc.org]
- 11. bcrj.org.br [bcrj.org.br]
- 12. atcc.org [atcc.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. promega.com [promega.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Tallimustine for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tallimustine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving both this compound and this compound hydrochloride for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[1] this compound hydrochloride has a high solubility in DMSO, reaching up to 83.33 mg/mL (113.52 mM), though this may require sonication to fully dissolve.[1] For optimal results, it is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution of this compound, it is recommended to dissolve the compound in high-purity DMSO. The table below provides the required mass of this compound hydrochloride (MW: 734.08 g/mol ) to prepare stock solutions of common concentrations.
| Desired Stock Concentration | Volume of DMSO | Mass of this compound HCl Required |
| 1 mM | 1 mL | 0.734 mg |
| 5 mM | 1 mL | 3.67 mg |
| 10 mM | 1 mL | 7.34 mg |
For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure the vials are sealed tightly to prevent moisture absorption.[2]
Q4: How do I prepare a working solution of this compound in cell culture medium?
A4: To prepare a working solution, the DMSO stock solution should be serially diluted in pre-warmed cell culture medium to the desired final concentration. It is critical to maintain the final DMSO concentration in the culture medium at a low level, typically below 0.5%, to avoid solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.
Q5: What is the mechanism of action of this compound?
A5: this compound is a DNA minor groove alkylating agent.[3][4] It selectively binds to AT-rich regions of the DNA minor groove and alkylates the N3 position of adenine (B156593) in a highly sequence-specific manner.[3][5][6] This formation of DNA adducts prevents DNA replication, which in turn inhibits cellular proliferation and can trigger apoptosis.[7]
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Final Concentration of this compound | The concentration of this compound in the final culture medium may exceed its aqueous solubility. Try lowering the final concentration of this compound in your experiment. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high concentration in the aqueous medium can sometimes cause compounds to precipitate. Ensure the final DMSO concentration is as low as possible, preferably ≤ 0.1%. |
| Rapid Change in Solvent Environment | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent shift, leading to precipitation. Try a stepwise dilution: first, dilute the DMSO stock in a smaller volume of serum-free medium or PBS, then add this intermediate dilution to the final culture volume. |
| Low Temperature of Medium | Adding a cold stock solution to the medium can decrease solubility. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound working solution. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, may interact with this compound and reduce its solubility. If your experiment allows, try reducing the serum concentration or using a serum-free medium during the initial exposure period. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Preparation of 10 mM Stock Solution:
-
Weigh out 7.34 mg of this compound hydrochloride.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1]
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Use the working solutions immediately after preparation.
-
Protocol: Cell Viability (MTT) Assay with this compound
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include wells for a vehicle control (medium with the same DMSO concentration as the drug-treated wells) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C32H38Cl2N10O4 | CID 65924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tallimustine Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Tallimustine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound powder is not dissolving in aqueous buffer. | Low intrinsic aqueous solubility: this compound, a derivative of distamycin A, is a lipophilic molecule with predicted poor water solubility. | Use of Organic Solvents for Stock Solutions: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695). Subsequently, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your experimental results. |
| Precipitate forms immediately upon dilution of the organic stock solution in aqueous buffer. | High degree of supersaturation: Rapidly adding a concentrated organic stock of a hydrophobic compound to an aqueous medium can cause it to immediately precipitate out of solution. | Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Slow Addition with Agitation: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. Work with Lower Concentrations: If possible, lower the final desired concentration of this compound in your aqueous solution. |
| Precipitate appears over time after dilution into the aqueous buffer. | pH-dependent solubility/stability: The stability and solubility of compounds can be highly dependent on the pH of the buffer. Compound degradation: this compound is an alkylating agent and may be unstable in certain aqueous environments over time. | Optimize Buffer pH: Determine the optimal pH for this compound solubility and stability by testing a range of buffers. Acidic conditions may be more favorable. Prepare Solutions Fresh: Prepare your working solutions of this compound immediately before use to minimize degradation. Store Stock Solutions Properly: Store organic stock solutions at -20°C or -80°C. |
| Inconsistent results in cell-based assays. | Precipitation leading to variable effective concentrations: If this compound is precipitating in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. | Visually Inspect Media: Before adding to cells, visually inspect the final working solution for any signs of precipitation (cloudiness or particulates). Consider Solubilizing Excipients: For in vivo or complex in vitro models, formulation with solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-80) may be necessary. This should be approached with caution as excipients can have their own biological effects. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is limited publicly available experimental data on the aqueous solubility of this compound. Computational predictions for this compound hydrochloride suggest a water solubility of approximately 0.0543 mg/mL, though this should be experimentally verified.[1] Due to its chemical structure, it is expected to be a poorly soluble compound in aqueous solutions.
Q2: What organic solvents can I use to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for preparing stock solutions of poorly water-soluble compounds for biological assays. It is crucial to ensure the final concentration of the organic solvent in your working solution is low enough to not interfere with your experiment.
Q3: My this compound solution is precipitating in my phosphate-buffered saline (PBS). What can I do?
A3: Precipitation in PBS is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: Try working with a lower final concentration of this compound.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can try slightly increasing the final percentage of DMSO or ethanol. However, be mindful of potential solvent toxicity.
-
Use a Different Buffer System: Test the solubility of this compound in alternative buffers (e.g., citrate (B86180) or acetate (B1210297) buffers) at different pH values to see if solubility improves.
-
Prepare Fresh and Use Immediately: Due to potential instability, always prepare your final this compound solution immediately before your experiment.
Q4: How does pH affect the solubility of this compound?
A4: The effect of pH on this compound's solubility has not been extensively documented in publicly available literature. For many nitrogen-containing compounds, solubility can be pH-dependent. It is recommended to experimentally determine the solubility of this compound across a range of pH values relevant to your experiments using a protocol such as the Shake-Flask method outlined below.
Q5: Are there any formulation strategies to improve the bioavailability of this compound for in vivo studies?
A5: For preclinical in vivo studies, overcoming poor aqueous solubility is critical. Common formulation strategies include the use of co-solvents, surfactants, cyclodextrins, and creating nano-suspensions.[2][3] These approaches aim to increase the dissolution rate and apparent solubility of the compound in physiological fluids. The development of such formulations often requires specialized expertise.
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic solvent for quantification (e.g., HPLC-grade acetonitrile (B52724) or methanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer if a validated method is available)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial. An amount that is visibly more than what is expected to dissolve is required.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the incubation.
-
-
Sample Separation:
-
After the incubation period, remove the vial and let it stand to allow the excess solid to sediment.
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
For further certainty, filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the clear filtrate using a validated HPLC method. This will involve creating a standard curve with known concentrations of this compound.
-
-
Data Presentation:
-
The resulting solubility can be expressed in units such as mg/mL or µM.
-
It is recommended to perform this experiment in triplicate to ensure reproducibility.
-
Data Presentation
The following table is a template for presenting the solubility data you generate.
| Solvent/Buffer System | Temperature (°C) | pH | Mean Solubility (mg/mL) | Standard Deviation |
| Deionized Water | 25 | 7.0 | Experimental Value | Experimental Value |
| PBS | 25 | 7.4 | Experimental Value | Experimental Value |
| Acetate Buffer | 25 | 4.5 | Experimental Value | Experimental Value |
| Other relevant buffer | e.g., 37 | Value | Experimental Value | Experimental Value |
Visualizations
Signaling Pathway
This compound is a DNA alkylating agent that binds to the minor groove of DNA, causing damage that leads to cell cycle arrest.[4][5][6] This type of DNA damage typically activates the ATR-Chk1 signaling pathway, which is a critical component of the DNA damage response.[7][8][9][10]
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for determining the aqueous solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Troubleshooting Flow
This diagram provides a logical approach to troubleshooting common solubility issues.
Caption: Logical flow for troubleshooting precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. altasciences.com [altasciences.com]
- 4. This compound | C32H38Cl2N10O4 | CID 65924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the ATR-CHK1 Axis in Cancer Therapy | MDPI [mdpi.com]
- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tallimustine-Induced Myelotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the myelotoxic effects of Tallimustine (also known as FCE 24517) in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in animals?
A1: The primary and dose-limiting toxicity of this compound observed in animal studies is myelotoxicity, specifically neutropenia.[1][2] This is characterized by a significant decrease in the number of neutrophils, a type of white blood cell crucial for fighting infection. While other hematopoietic lineages can be affected, the myeloid lineage shows high sensitivity to the drug.[1][3]
Q2: What is the mechanism of this compound-induced myelotoxicity?
A2: this compound is a DNA minor groove binding alkylating agent.[1] It forms covalent bonds with DNA, particularly in A-T rich sequences, leading to DNA damage.[1] This damage is particularly cytotoxic to rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, thereby disrupting the production of new blood cells.[3][4]
Q3: Are there significant species differences in sensitivity to this compound?
A3: Yes, preclinical studies have revealed substantial differences in bone marrow sensitivity between species. In vitro studies have shown that canine hematopoietic progenitor cells are 26- to 221-fold more sensitive to this compound's toxic effects than their human or murine counterparts.[4] In vivo, a more than 100-fold difference in bone marrow sensitivity was noted between mice and dogs.[1] This is a critical consideration when selecting animal models and extrapolating dose levels. The mouse model may better predict human in vitro myelotoxicity than the beagle dog model.[4]
Q4: What is the typical pattern of myelosuppression observed with this compound in mice?
A4: In mice, this compound induces severe leukopenia. Compared to conventional alkylating agents like melphalan, the hematopoietic system's response to this compound is described as "dampened," without the typical compensatory overshoots in cell counts during recovery.[3] This may suggest more lasting effects or broader cytotoxicity that impacts early to late precursors across all hematopoietic lineages.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Action(s) |
| Unexpectedly Severe Neutropenia at a "Low" Dose | 1. Species Sensitivity: The animal model being used (e.g., canine) is highly sensitive to this compound.[1][4]2. Dose Calculation Error: Incorrect calculation of dose based on body surface area or weight.3. Vehicle Effects: The vehicle used for administration may have unexpected biological effects. | 1. Verify Species Sensitivity: Refer to comparative toxicity data (see Table 1). If using a highly sensitive species, a significant dose reduction is required.2. Recalculate Dose: Double-check all dose calculations and conversions.3. Run Vehicle Control: Ensure a vehicle-only control group is included in the study design. |
| Delayed or Incomplete Hematopoietic Recovery | 1. This compound's Mechanism: The drug may have lasting effects on hematopoietic precursors, leading to a "dampened" recovery profile.[3]2. High Dose Level: The dose administered may have caused extensive and potentially irreversible damage to the bone marrow stem cell pool.3. Animal Health Status: Underlying health issues in the animals may impair their ability to recover. | 1. Implement Supportive Care: Consider the use of myeloid growth factors like G-CSF to accelerate neutrophil recovery (see Protocol 2).2. Dose Reduction: In future cohorts, reduce the this compound dose.3. Monitor Animal Health: Ensure animals are healthy prior to dosing and monitor for signs of distress. Provide nutritional support and maintain a sterile environment to prevent opportunistic infections. |
| Inconsistent Myelotoxicity Across a Cohort | 1. Administration Variability: Inconsistent intravenous or intraperitoneal injection technique.2. Biological Variability: Natural variation in individual animal responses.3. Drug Formulation Issues: The drug may not be fully solubilized or may have precipitated out of solution. | 1. Standardize Technique: Ensure all personnel are thoroughly trained on the administration protocol.2. Increase Group Size: A larger 'n' may be necessary to account for biological variability.3. Check Formulation: Visually inspect the drug solution before each administration for any precipitation. Prepare fresh as needed. |
Quantitative Data
Table 1: Comparative In Vitro Myelotoxicity of this compound (FCE 24517)
This table summarizes the concentration of this compound required to inhibit 70% of colony formation (IC70) in hematopoietic progenitor cells from different species after a 4-hour in vitro exposure.
| Progenitor Cell Type | Species | IC70 (nM) | Relative Sensitivity Comparison |
| CFU-GM (Myeloid) | Canine | 0.001 | Highest Sensitivity |
| Human | 0.221 | Intermediate Sensitivity | |
| Murine | 0.280 | Lowest Sensitivity | |
| CFU-E (Erythroid) | Canine | 0.007 | Highest Sensitivity |
| Human | 0.034 | Intermediate Sensitivity | |
| Murine | 0.370 | Lowest Sensitivity | |
| BFU-E (Erythroid) | Human | 0.057 | - |
| Murine | 0.170 | - |
Data sourced from Volpe D. A., et al., Invest New Drugs, 1992.[4] Note: A lower IC70 value indicates higher sensitivity to the drug's toxic effects.
Experimental Protocols
Protocol 1: General Procedure for Assessing Myelotoxicity in Mice
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) 24-48 hours before drug administration for a complete blood count (CBC).
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This compound Administration:
-
Reconstitute this compound in an appropriate vehicle (e.g., sterile saline or as specified by the manufacturer).
-
Administer the desired dose via the intended route (e.g., intraperitoneal or intravenous injection). A reported effective antileukemic dose in L1210 tumor-bearing mice is 3 mg/kg.[5]
-
-
Post-Treatment Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Perform serial blood collections for CBC analysis at predetermined time points (e.g., Days 3, 5, 7, 10, 14, and 21 post-treatment) to determine the neutrophil nadir (lowest point) and recovery kinetics.
-
-
Endpoint Analysis:
-
At the study endpoint, collect terminal blood samples and harvest bone marrow from femurs and tibias for cellularity counts and/or progenitor cell assays (e.g., CFU-GM).
-
Protocol 2: Prophylactic G-CSF Administration for Mitigating Neutropenia
This is a general protocol based on common practices for chemotherapy-induced neutropenia and should be optimized for specific studies.
-
Materials:
-
Recombinant murine Granulocyte-Colony Stimulating Factor (G-CSF, e.g., Filgrastim).
-
Sterile, non-pyrogenic saline for dilution.
-
-
Dosing and Schedule:
-
Timing: Begin G-CSF administration 24 hours after this compound administration. Do not administer G-CSF simultaneously with or immediately prior to the cytotoxic agent, as this can increase myelotoxicity by stimulating progenitor cells to enter the cell cycle, making them more sensitive to the DNA-damaging effects of this compound.
-
Dose: A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously.
-
Duration: Continue daily G-CSF administration for 5-7 days or until the absolute neutrophil count (ANC) has returned to baseline levels.
-
-
Monitoring:
-
Continue to monitor CBCs as described in Protocol 1 to evaluate the efficacy of G-CSF in accelerating neutrophil recovery.
-
Visualizations
Signaling Pathway
References
- 1. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of this compound [PNU 152241 (FCE 24517)] in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic toxicity and cell cycle perturbations induced by new DNA minor groove-alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro myelotoxicity of FCE 24517, a distamycin derivative, to human, canine and murine hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing Tallimustine Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tallimustine concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of distamycin A and functions as a DNA alkylating agent.[1][2][3] It selectively binds to the minor groove of DNA, specifically targeting AT-rich sequences.[3][4] Its cytotoxic effects stem from its ability to alkylate adenine (B156593) bases within these sequences, leading to DNA damage.[3][5][6]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the assay duration. Based on available data, a broad starting range to consider is 1 nM to 10 µM. For cytotoxicity screening, an IC50 of 3.5 nM has been reported in CEM cells after a 72-hour incubation.[2] For studies on cellular differentiation, concentrations of 25 nM and 100 nM have been used over a 6-day period.[2] To study DNA lesions, concentrations as high as 5 µM to 50 µM have been utilized.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known cellular effects of this compound?
This compound's primary effect is the induction of DNA damage through alkylation.[8] This can lead to various downstream cellular responses, including:
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Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest in the G2/M phase.[2][9]
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Inhibition of Transcription: By binding to the TATA box, this compound can inhibit the binding of TATA-binding protein (TBP) and consequently, basal transcription.[10][11]
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Induction of Apoptosis: As with many DNA damaging agents, this compound can trigger programmed cell death.
-
Induction of Cellular Differentiation: In some cell lines, such as K562, this compound can induce erythroid differentiation.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. | |
| Pipetting errors when adding this compound | Perform serial dilutions of this compound in a separate plate or tubes before adding to the cell plate. Use fresh pipette tips for each concentration. | |
| No observable cytotoxic effect | This compound concentration is too low | Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 nM to 100 µM). |
| Incubation time is too short | Extend the incubation time (e.g., 48, 72, or 96 hours) to allow for the cytotoxic effects to manifest. | |
| Cell line is resistant to this compound | Consider using a different cell line or investigating the mechanisms of resistance in your current cell line (e.g., expression of DNA repair enzymes). | |
| Improper this compound storage or handling | Store this compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment. | |
| Excessive cytotoxicity even at low concentrations | This compound concentration is too high | Perform a dose-response curve with a lower range of concentrations (e.g., picomolar to low nanomolar range). |
| High sensitivity of the cell line | Use a shorter incubation time or consider a less sensitive cell line for initial experiments. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). | |
| Inconsistent results between experiments | Variation in cell passage number or health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Fluctuation in incubator conditions | Regularly monitor and calibrate incubator CO2, temperature, and humidity levels. | |
| Reagent variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Visualizations
Caption: Mechanism of action of this compound leading to cellular responses.
Caption: A troubleshooting workflow for optimizing this compound assays.
References
- 1. This compound in advanced previously untreated colorectal cancer, a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tallimustine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tallimustine. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (FCE 24517) is a synthetic anticancer agent derived from distamycin A.[1] It functions as a DNA minor groove alkylating agent, meaning it binds to the minor groove of DNA and adds an alkyl group to the DNA bases.[2][3][4] This action is highly specific for adenine (B156593) (N3 position) within AT-rich sequences of DNA.[3][5] The formation of these DNA adducts can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and cytotoxicity.[6][7]
Q2: How should this compound be stored and handled?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, solid compounds are stored at -20°C for long-term stability. Once in solution, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Solutions should ideally be used on the same day they are prepared. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.
Q3: My this compound cytotoxicity assay is showing inconsistent IC50 values. What are the potential causes?
Inconsistent IC50 values in cytotoxicity assays can stem from several factors:
-
Cell Viability and Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. It is crucial to use cells from a consistent and low-passage stock.
-
Inconsistent Cell Seeding: Uneven cell seeding density across wells will result in variability. Ensure a homogenous cell suspension and accurate pipetting.
-
Serum Variability: Components in fetal bovine serum (FBS) can interact with experimental compounds. Different batches of FBS may have varying compositions, affecting results. It is advisable to test a new batch of FBS before use in critical experiments.
-
Compound Stability: As mentioned in Q2, improper storage and handling of this compound can lead to its degradation, resulting in reduced potency.
-
Assay-Specific Issues: Factors such as incubation time, reagent concentrations (e.g., MTT, MTS), and the specific cell line's metabolic activity can all influence the outcome.
Q4: I am observing unexpected cell cycle effects after this compound treatment. Why might this be?
This compound has been reported to cause a G2/M phase cell cycle arrest.[1][9] If you are observing different or inconsistent cell cycle effects, consider the following:
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Treatment Duration and Concentration: The concentration of this compound and the duration of exposure can significantly impact the cell cycle profile. A short exposure may not be sufficient to induce a robust G2/M arrest.
-
Cell Line Specificity: The genetic background and proliferation rate of your cell line can influence its response to DNA damaging agents.
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Synchronization of Cells: If your cell population is not synchronized, you may observe a less defined cell cycle block.
-
Method of Analysis: Ensure your flow cytometry staining and gating strategies are consistent and appropriate for the cell line being used.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain a consistent cell culture environment (temperature, CO2, humidity). Use cells within a defined low passage number range. Regularly test for mycoplasma contamination. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each cell line. Ensure a single-cell suspension before seeding to avoid clumps. |
| Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Protocol | Standardize incubation times and reagent volumes. Ensure proper mixing of reagents in each well. Include appropriate positive and negative controls in every assay. |
Issue 2: Lack of Expected DNA Damage Response
| Potential Cause | Recommended Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a DNA damage response in your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired endpoint (e.g., phosphorylation of H2AX, activation of ATM/ATR). |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms, such as efficient DNA repair pathways.[10] Consider using a different cell line or investigating the expression of DNA repair proteins. |
| Assay Sensitivity | The assay used to detect DNA damage may not be sensitive enough. Consider alternative methods, such as comet assays or immunofluorescence for γH2AX foci. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay Duration | IC50 | Reference |
| CEM (Human Leukemia) | 72 hours | 3.5 nM | [1] |
| K562 (Human Leukemia) | 6 days | Induces erythroid differentiation at 25 and 100 nM | [1] |
| SW626 (Human Ovarian Cancer) | 1 hour | Arrests cells in G2/M phase at 0.5 µg/mL | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| L1210 tumor-bearing mice | Leukemia | 3 mg/kg, i.p. | Prolonged survival | [1] |
Table 3: Clinical Pharmacokinetics of this compound
| Parameter | Value | Patient Population | Reference |
| Terminal Half-life | 6.83 to 39.02 hours | Advanced cancer patients | [11] |
| Dose-limiting Toxicity | Neutropenia | Advanced cancer patients | [2][11] |
| Maximally Tolerated Dose (single IV bolus every 4 weeks) | 1250 µg/m² | Solid malignancies | [2] |
| Recommended Phase II Dose (daily for 3 days every 28 days) | 200 µg/m²/day | Advanced cancer | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to gate the cell populations and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: A typical experimental workflow for a this compound cytotoxicity assay.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is inactive in patients with previously treated small cell lung cancer. A phase II trial of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in advanced previously untreated colorectal cancer, a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I and pharmacokinetic study of this compound [PNU 152241 (FCE 24517)] in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Tallimustine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Tallimustine, a DNA minor groove alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The primary and dose-limiting off-target effect of this compound observed in preclinical and clinical studies is severe myelotoxicity, specifically neutropenia (a significant decrease in neutrophils).[1][2][3] This toxicity is a major reason for the discontinuation of its clinical development.[1][2]
Q2: What is the underlying mechanism of this compound-induced myelotoxicity?
A2: this compound is a DNA alkylating agent that binds to the minor groove of DNA in A-T rich regions.[1] This action is not specific to cancer cells and also affects rapidly dividing healthy cells, such as hematopoietic stem and progenitor cells in the bone marrow. By alkylating DNA in these cells, this compound disrupts their replication and maturation, leading to a decrease in the production of mature blood cells, most notably neutrophils.[4][5]
Q3: Are there any analogs of this compound with a better safety profile?
A3: Yes, Brostallicin (B1236568) (PNU-166196) is a second-generation DNA minor groove binder and a structural analog of this compound. It was developed to have a better therapeutic index, with preclinical studies showing "dramatically reduced in vitro myelotoxicity in human hematopoietic progenitor cells" compared to other minor groove binders like this compound.[1][6] While still causing neutropenia as a dose-limiting toxicity, its overall profile was considered more favorable.[3][7]
Q4: How does the mechanism of action of Brostallicin differ from this compound and contribute to its potentially improved profile?
A4: Unlike this compound, the cytotoxic activity of Brostallicin is enhanced by glutathione (B108866) (GSH) and glutathione S-transferase (GST), which are often overexpressed in tumor cells.[1][8][9] This suggests that Brostallicin may act as a prodrug that is preferentially activated in the tumor microenvironment, potentially leading to a wider therapeutic window compared to this compound.[8][9]
Troubleshooting Guides
Issue 1: Severe Myelotoxicity Observed in Preclinical In Vivo Models
Problem: You are observing significant weight loss, lethargy, and a sharp decline in neutrophil counts in your animal models treated with this compound.
Mitigation Strategies:
-
Co-administration with Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a hematopoietic growth factor that can stimulate the production of neutrophils and reduce the duration and severity of neutropenia.
-
Dose and Schedule Modification: Experiment with lower doses of this compound or alternative dosing schedules (e.g., less frequent administration) to find a balance between anti-tumor efficacy and manageable myelotoxicity.
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Investigate this compound Analogs: If feasible, consider synthesizing or obtaining Brostallicin or other analogs that have been reported to have a better myelotoxicity profile.[1][6]
Issue 2: High Cytotoxicity to Hematopoietic Progenitor Cells in In Vitro Assays
Problem: Your Colony Forming Unit (CFU) assays show a dramatic reduction in colony formation of hematopoietic progenitor cells at low concentrations of this compound, indicating high potential for myelotoxicity.
Mitigation Strategies:
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Comparative Analysis with Brostallicin: If possible, perform a head-to-head comparison with Brostallicin to quantify the difference in myelotoxicity. This can help validate your assay and provide a benchmark for improvement.
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Explore Targeted Delivery Systems: Design and test liposomal formulations or antibody-drug conjugates (ADCs) of this compound to increase its delivery to tumor cells while minimizing exposure to bone marrow.[2][10][11]
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Investigate Glutathione-Mediated Activation: Since Brostallicin's activity is enhanced by glutathione, you could investigate if modifying this compound to incorporate a similar activation mechanism could improve its tumor selectivity.[1][8]
Data Presentation
Table 1: Comparison of Myelotoxicity Profile between this compound and Brostallicin
| Parameter | This compound | Brostallicin | Reference |
| Primary Dose-Limiting Toxicity | Neutropenia | Neutropenia | [1][3] |
| Preclinical Myelotoxicity | Severe | Dramatically reduced compared to other minor groove binders | [1][6] |
| Phase I MTD (q3w schedule) | Not established due to toxicity | 10 mg/m² | [3] |
| Activation Mechanism | Direct DNA alkylation | Enhanced by Glutathione (GSH) and Glutathione S-Transferase (GST) | [1][8] |
Table 2: In Vitro Cytotoxicity of this compound and Brostallicin in Different Cell Lines
| Compound | Cell Line | IC50 | Notes | Reference |
| This compound | L1210 (murine leukemia) | Equally active in sensitive and melphalan-resistant cells | - | [1] |
| Brostallicin | L1210 (melphalan-sensitive) | 1.45 ng/mL | - | [1][6] |
| Brostallicin | L1210 (melphalan-resistant) | 0.46 ng/mL | 3-fold more active in resistant cells with high GSH | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Myelotoxicity Assessment using Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methods for assessing the myelotoxicity of anticancer agents.[12][13][14][15][16][17]
Objective: To determine the IC50 of this compound on hematopoietic progenitor cells.
Methodology:
-
Cell Source: Obtain human cord blood or bone marrow mononuclear cells (MNCs) or use commercially available cryopreserved hematopoietic progenitor cells.
-
Cell Preparation: Isolate MNCs using density gradient centrifugation (e.g., Ficoll-Paque).
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Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
CFU Assay:
-
In a semi-solid methylcellulose-based medium (e.g., MethoCult™), plate the hematopoietic progenitor cells at a density that yields 30-100 colonies per dish.
-
Add varying concentrations of this compound or vehicle control to the cultures.
-
Incubate at 37°C, 5% CO2 in a humidified incubator for 14 days.
-
-
Colony Counting:
-
Identify and count colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.
-
A colony is typically defined as a cluster of >50 cells.
-
-
Data Analysis:
-
Calculate the survival fraction of colonies at each drug concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits colony formation by 50%).
-
Protocol 2: In Vivo Myelotoxicity Assessment in a Mouse Model with G-CSF Co-administration
This protocol provides a general framework for assessing the myelosuppressive effects of this compound and the potential mitigating effect of G-CSF in mice.[18][19][20][21][22][23][24][25][26]
Objective: To evaluate the effect of G-CSF on this compound-induced neutropenia.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6), 8-10 weeks old.
-
Experimental Groups:
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Group 1: Vehicle control
-
Group 2: this compound alone
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Group 3: this compound + G-CSF
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Group 4: G-CSF alone
-
-
Drug Administration:
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Administer this compound via a relevant route (e.g., intravenous or intraperitoneal) at a predetermined dose.
-
Administer recombinant human or murine G-CSF (e.g., 5-10 µg/kg/day) subcutaneously for a specified duration (e.g., starting 24 hours after this compound for 5-7 days).
-
-
Monitoring:
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Record body weight and clinical signs of toxicity daily.
-
Collect peripheral blood samples at baseline and at several time points post-treatment (e.g., days 3, 7, 10, 14, 21).
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) to determine the absolute neutrophil count (ANC).
-
-
Data Analysis:
-
Plot the mean ANC for each group over time.
-
Determine the nadir (lowest point) of the ANC and the time to recovery for each group.
-
Statistically compare the ANC between the this compound alone and the this compound + G-CSF groups.
-
Mandatory Visualizations
Caption: Mechanism of this compound's on-target and off-target effects.
Caption: Workflow of strategies to mitigate this compound's myelotoxicity.
Caption: Proposed glutathione-mediated activation pathway of Brostallicin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Induction of glutathione-dependent DNA double-strand breaks by the novel anticancer drug brostallicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Minor groove binder antibody conjugates employing a water soluble beta-glucuronide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dls.com [dls.com]
- 13. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new experimental protocol as an alternative to the colony-forming unit-granulocyte/macrophage (CFU-GM) clonogenic assay to assess the haematotoxic potential of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. stemcell.com [stemcell.com]
- 17. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A novel in vivo model for predicting myelotoxicity of chemotherapeutic agents using IL-3/GM-CSF transgenic humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Granulocyte colony-stimulating factor with or without stem cell factor extends time to premature ovarian insufficiency in female mice treated with alkylating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Granulocyte colony-stimulating factor with or without stem cell factor extends time to premature ovarian insufficiency in female mice treated with alkylating chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo assessment of immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicology | MuriGenics [murigenics.com]
- 23. researchgate.net [researchgate.net]
- 24. In vivo administration of granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage CSF, interleukin-1 (IL-1), and IL-4, alone and in combination, after allogeneic murine hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. G-CSF supplementation with chemotherapy can promote revascularization and subsequent tumor regrowth: prevention by a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Granulocyte colony-stimulating factor treatment of mice modulates differently the sensitivity of blood and bone marrow hematopoietic progenitors to retroviral vector infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Tallimustine Instability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Tallimustine, a potent DNA minor groove alkylating agent, presents significant opportunities in cancer research. However, its inherent instability in aqueous solutions can pose challenges for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers adjust their experimental protocols and mitigate the impact of this compound's instability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over a short period. Why is this happening?
A1: this compound is a benzoyl nitrogen mustard derivative of distamycin A.[1][2] Like many nitrogen mustard compounds, it is susceptible to hydrolysis in aqueous environments, particularly at neutral or alkaline pH. This degradation leads to a loss of the alkylating activity, which is essential for its cytotoxic effect. For in vitro assays, it is crucial to use freshly prepared solutions.[3]
Q2: What are the optimal storage conditions for this compound powder and solutions?
A2:
-
Powder: Store the lyophilized powder at -20°C, desiccated, and protected from light. Under these conditions, it can be stable for up to six months.
-
Solutions: Stock solutions should be prepared immediately before use. If temporary storage is unavoidable, aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles. Wherever possible, solutions should be made up and used on the same day.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its instability in aqueous solutions, it is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as DMSO. Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Vortex gently to dissolve.
Q4: I am observing inconsistent results in my cell viability assays. Could this be related to this compound's instability?
A4: Yes, inconsistent results are a common consequence of this compound degradation. If the drug degrades during the course of the experiment, the cells will be exposed to a decreasing concentration of the active compound, leading to variable cytotoxic effects. To address this, minimize the incubation time of the drug with the cells as much as is practical for your experimental design. Also, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is at a non-toxic level.
Q5: Are there any specific considerations for handling this compound in the laboratory?
A5: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with the powdered form and concentrated solutions should be performed in a chemical fume hood. Dispose of all waste contaminated with this compound according to institutional guidelines for cytotoxic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides solutions based on its known chemical properties.
| Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before each experiment. 2. Minimize the time between adding this compound to the culture medium and applying it to the cells. 3. Consider reducing the duration of the drug exposure in your assay. |
| High variability between replicate wells | Inconsistent drug concentration: Uneven degradation of this compound across the plate. | 1. Ensure rapid and thorough mixing when diluting the this compound stock solution into the culture medium. 2. Plate cells and add the drug-containing medium as quickly and consistently as possible. 3. Use freshly prepared drug dilutions for each plate. |
| Precipitate forms in the culture medium | Poor solubility: The concentration of this compound or the solvent may be too high. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.5%. 2. Visually inspect the medium for any precipitation after adding the this compound solution. If observed, prepare a new, more dilute solution. |
| Unexpected cell morphology changes | Solvent toxicity: The concentration of the solvent used to dissolve this compound may be toxic to the cells. | 1. Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) to assess its effect on cell viability and morphology. 2. If solvent toxicity is observed, reduce the final solvent concentration in your experiments. |
Experimental Protocols
Detailed Methodology for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to minimize the impact of this compound's instability.
Materials:
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Target cancer cell line
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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96-well flat-bottomed microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
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Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
This compound Preparation (Perform immediately before treating cells):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar. Crucially, prepare these dilutions immediately before adding them to the cells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment relative to the untreated control.
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Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action and the DNA Damage Response
This compound exerts its cytotoxic effects by alkylating DNA, which in turn activates the cellular DNA damage response (DDR) pathway.
Experimental Workflow for Mitigating this compound Instability
This workflow outlines the key steps to ensure the integrity of this compound during in vitro experiments.
References
- 1. DNA sequence-specific adenine alkylation by the novel antitumor drug this compound (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to Tallimustine Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tallimustine in cancer cell line studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzoyl nitrogen mustard derivative of distamycin A. It acts as a DNA minor groove alkylating agent, showing a preference for binding to AT-rich sequences in the DNA.[1][2][3][4] This binding and subsequent alkylation of DNA bases, primarily adenine, induces DNA damage.[1] This damage can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6] Unlike some other alkylating agents, this compound does not appear to induce DNA repair mechanisms effectively in cancer cells.[7]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
The differential sensitivity of cancer cell lines to this compound can be attributed to several factors, including:
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DNA repair capacity: Cell lines with more efficient DNA repair mechanisms may be better able to counteract the DNA damage induced by this compound, leading to higher resistance.
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Cell cycle checkpoint integrity: The status of cell cycle checkpoints, particularly the G2/M checkpoint, can influence a cell's response. Cells with a robust G2/M checkpoint may arrest and attempt repair, while those with compromised checkpoints might undergo apoptosis more readily.
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Expression of drug efflux pumps: Overexpression of multidrug resistance (MDR) proteins can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
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Apoptotic pathway status: The functionality of pro-apoptotic and anti-apoptotic proteins within a cell line will significantly impact its susceptibility to this compound-induced apoptosis.
Q3: What are the expected effects of this compound on the cell cycle?
This compound treatment typically leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[8][9] This arrest is a consequence of the DNA damage induced by the drug, which activates the G2/M checkpoint to prevent cells with damaged DNA from proceeding into mitosis.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent or unexpectedly high IC50 values.
| Possible Cause | Troubleshooting Step |
| This compound precipitation: | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. |
| Cell seeding density: | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can affect results. |
| Drug incubation time: | The cytotoxic effects of this compound are time-dependent. Ensure a sufficient incubation period (e.g., 48-72 hours) for the drug to induce its effects. |
| Interaction with assay reagents: | While not commonly reported for this compound, some chemotherapeutic agents can interfere with the MTT reagent.[10][11][12][13] Include a "drug alone" control (this compound in media without cells) to check for any direct reaction with MTT. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: Low percentage of apoptotic cells despite a decrease in cell viability.
| Possible Cause | Troubleshooting Step |
| Timing of analysis: | Apoptosis is a dynamic process. Analyze cells at different time points after this compound treatment (e.g., 24, 48, 72 hours) to capture the peak of apoptosis. |
| Cell death mechanism: | While apoptosis is a primary mode of cell death, high concentrations of this compound may induce necrosis. Analyze for markers of necrosis if high cell death is observed with low apoptosis. |
| Loss of adherent cells: | During apoptosis, adherent cells may detach. Ensure that both the adherent and floating cell populations are collected and stained to avoid underestimating the apoptotic fraction. |
Cell Cycle Analysis (Flow Cytometry)
Problem: Difficulty in interpreting cell cycle histograms.
| Possible Cause | Troubleshooting Step |
| Cell clumping: | Ensure a single-cell suspension before fixation and staining. Clumps of cells can be misinterpreted as being in the G2/M phase. Use a cell strainer if necessary. |
| Improper fixation: | Use cold ethanol (B145695) (70%) and fix cells gently to avoid cell lysis and nuclear damage, which can affect DNA staining and histogram quality. |
| RNase treatment: | Propidium iodide (PI) can also bind to double-stranded RNA. Ensure adequate RNase treatment to eliminate RNA staining and obtain accurate DNA content histograms. |
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| LoVo | Colon Carcinoma | Not specified, but cytotoxic | [1] |
| CEM | Leukemia | 3.5 nM (72h) | MedChemExpress |
| SW626 | Ovarian Cancer | 0.5 µg/mL (1h treatment) | MedChemExpress |
| K562 | Chronic Myelogenous Leukemia | Induces differentiation at 25 and 100 nM | MedChemExpress |
| A2780 | Ovarian Cancer | Not specified, but induces G2 arrest at IC50 | [9] |
Note: IC50 values can vary depending on the assay used, incubation time, and specific laboratory conditions.
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase to minimize membrane damage.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
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Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Caption: Troubleshooting logic for low apoptosis detection in response to this compound.
References
- 1. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in advanced previously untreated colorectal cancer, a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the effects of antitumor drugs on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The MTT assay underestimates the growth inhibitory effects of interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Chemosensitivity Assay | Semantic Scholar [semanticscholar.org]
Avoiding precipitation of Tallimustine in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of Tallimustine in cell culture media.
Troubleshooting Guide
Precipitation of this compound in your culture media can compromise experimental results. This guide provides a step-by-step approach to identify and resolve this issue.
Q1: I observed a precipitate in my culture medium after adding this compound. What should I do?
A1: First, confirm that the precipitate is indeed this compound. It could also be a result of media components, contamination, or interaction with other substances. Follow these troubleshooting steps:
-
Visual Inspection: Observe the precipitate under a microscope. Crystalline structures may suggest compound precipitation, while microbial growth would indicate contamination.
-
Centrifugation: Centrifuge a sample of the medium. If the pellet is colored (this compound solutions can have a slight color), it might be the compound.
-
Solvent Check: Try to redissolve the precipitate in a small amount of the initial solvent used for the stock solution (e.g., DMSO). If it dissolves, it is likely this compound.
Frequently Asked Questions (FAQs)
Q2: What are the common causes of this compound precipitation in culture media?
A2: this compound, like many small molecules, can precipitate in aqueous solutions like culture media due to several factors:
-
Low Solubility: The inherent aqueous solubility of this compound may be low.
-
High Concentration: The final concentration in the media may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.
-
pH and Temperature: The pH and temperature of the culture medium can affect the stability and solubility of this compound.
-
Interactions with Media Components: this compound may interact with proteins (like those in serum), salts, or other components in the media, leading to precipitation.[1]
Q3: How can I prepare my this compound stock solution to minimize precipitation?
A3: Proper preparation of the stock solution is crucial.
-
Choice of Solvent: Use a high-purity, anhydrous solvent in which this compound is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for similar compounds.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM). This allows for smaller volumes to be added to the culture medium, minimizing the final solvent concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]
Q4: What is the best way to add this compound to my culture medium to avoid precipitation?
A4: The method of addition is critical.
-
Pre-warm the Medium: Ensure your culture medium is at 37°C before adding the drug.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a small volume of pre-warmed media, mix well, and then add this intermediate dilution to the final culture volume.
-
Vortexing/Mixing: Gently vortex or swirl the medium while adding the this compound solution to ensure rapid and even distribution.
Q5: Could the type of culture medium I'm using be the problem?
A5: Yes, different media formulations can impact this compound's solubility.
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Serum Content: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, either keeping them in solution or, in some cases, causing them to precipitate. If you are using a serum-free medium, you may observe different solubility behavior.
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Salt and Ion Concentrations: High concentrations of certain salts or metal ions in the medium could potentially interact with this compound.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to come to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution. c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Testing this compound Solubility in Culture Media
-
Materials: Prepared this compound stock solution, various types of culture media (e.g., DMEM, RPMI-1640, with and without FBS), sterile microplates, incubator.
-
Procedure: a. Pre-warm the different culture media to 37°C. b. Prepare a series of dilutions of the this compound stock solution in each medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). c. Add the dilutions to a sterile microplate. d. Incubate the plate at 37°C in a humidified incubator with 5% CO2. e. Visually inspect for precipitation at regular intervals (e.g., 1, 4, 12, and 24 hours) under a microscope. f. Record the highest concentration at which no precipitate is observed for each medium.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Culture Media
| Culture Medium | Serum Content | Highest Soluble Concentration (µM) after 24h |
| DMEM | 10% FBS | 50 |
| DMEM | 0% FBS | 25 |
| RPMI-1640 | 10% FBS | 50 |
| RPMI-1640 | 0% FBS | 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
References
Technical Support Center: Tallimustine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tallimustine. The information is designed to address common challenges encountered during in vitro experiments, particularly those related to establishing reliable dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly FCE 24517) is a synthetic antitumor agent derived from distamycin A. It functions as a DNA minor groove binder and an alkylating agent.[1] Specifically, it binds to AT-rich regions of the DNA minor groove and alkylates the N3 position of adenine.[2] This action is highly sequence-specific, with a preference for motifs like 5'-TTTTGA-3'. The formation of these DNA adducts interferes with DNA replication and transcription, leading to cell cycle arrest and cytotoxicity.[2]
Q2: What is the primary cellular response to this compound-induced DNA damage?
This compound-induced DNA damage triggers a cellular DNA damage response (DDR). A key consequence of this is the perturbation of the cell cycle. Studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[3] Unlike some other alkylating agents, this compound does not appear to slow the progression of cells through the S phase; instead, it blocks them in G2 after they have completed DNA synthesis.[2] Interestingly, human cells capable of repairing UV-induced DNA damage seem unable to repair the damage caused by this compound, which contributes to its cytotoxic potency.[1]
Q3: What are the known in vitro cytotoxic concentrations of this compound?
The cytotoxic potency of this compound, as measured by the half-maximal inhibitory concentration (IC50), can vary depending on the cell line and experimental conditions. For example, in CEM human leukemia cells, this compound has demonstrated an IC50 of 3.5 nM after a 72-hour exposure.[3] It has also shown cytotoxic activity against human LoVo cells.[1]
Q4: What are the common solvents for this compound and what precautions should be taken?
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to be aware that DMSO itself can be cytotoxic at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects, though some may tolerate up to 1%. Primary cells are generally more sensitive. It is recommended to keep the final DMSO concentration in the cell culture medium as low as possible (ideally ≤ 0.1%) and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-related effects.
Troubleshooting Guide: Dose-Response Curve Challenges
Issue 1: No or Low Cytotoxicity Observed
Possible Causes & Troubleshooting Steps:
-
Compound Instability or Degradation:
-
Incorrect Drug Concentration:
-
Recommendation: Verify the calculations for your serial dilutions. Ensure accurate pipetting, especially for the initial high-concentration stock.
-
-
Cell Line Resistance:
-
Recommendation: Some cell lines may exhibit intrinsic or acquired resistance to alkylating agents. This can be due to mechanisms such as increased DNA repair capacity, altered drug efflux, or changes in the drug target. Consider using a positive control compound with a known mechanism of action to confirm the responsiveness of your cell line. If resistance is suspected, you could investigate the expression levels of DNA repair enzymes or drug transporters.
-
-
Sub-optimal Assay Conditions:
-
Recommendation: Ensure that the cell seeding density and the duration of the drug exposure are appropriate for the cell line being used. A longer exposure time may be necessary to observe a cytotoxic effect.
-
Issue 2: Poorly Defined or Non-Sigmoidal Dose-Response Curve
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation:
-
Recommendation: this compound, like many hydrophobic compounds, may precipitate out of solution when diluted from a DMSO stock into aqueous culture media. Visually inspect the diluted solutions for any signs of precipitation. If precipitation is suspected, try preparing the dilutions in pre-warmed media and vortexing thoroughly. You can also test the solubility of this compound in your specific culture medium at the highest concentration you plan to use.
-
-
Cell Seeding Density Too High or Too Low:
-
Recommendation: An inappropriate cell number can affect the outcome of a cytotoxicity assay. If the cell density is too high, the cells may become confluent before the end of the experiment, which can affect their growth rate and drug sensitivity. If the density is too low, the signal-to-noise ratio of the assay may be poor. It is essential to optimize the seeding density for each cell line to ensure logarithmic growth throughout the experiment.
-
-
Assay Interference:
-
Recommendation: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, resazurin). To rule this out, perform a control experiment where you add this compound to cell-free wells containing the assay reagent to check for any direct chemical reaction.
-
-
Complex Biological Response:
-
Recommendation: Not all drugs produce a classic sigmoidal dose-response curve. A shallow or biphasic curve could indicate a complex biological response, such as the induction of cytostatic effects at lower concentrations and cytotoxic effects at higher concentrations. Consider using an alternative assay that can distinguish between cytostatic and cytotoxic effects, such as a cell cycle analysis or an apoptosis assay.
-
Issue 3: High Variability Between Replicates
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Recommendation: Ensure that the cell suspension is homogenous before seeding the plates. Gently swirl the flask or tube containing the cell suspension between pipetting to prevent cells from settling. Use a multichannel pipette for seeding if possible and ensure it is calibrated correctly.
-
-
Edge Effects in Multi-well Plates:
-
Recommendation: The outer wells of a multi-well plate are more prone to evaporation, which can lead to increased concentrations of the drug and media components. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity within the plate.
-
-
Pipetting Errors during Serial Dilutions:
-
Recommendation: Be meticulous when preparing serial dilutions. Use calibrated pipettes and fresh tips for each dilution step. Ensure thorough mixing between each dilution.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Duration | IC50 (nM) | Reference |
| CEM (human leukemia) | 72 hours | 3.5 | [3] |
Table 2: Clinical Dosing and Toxicity of this compound
| Phase of Trial | Dosing Regimen | Dose-Limiting Toxicity | Reference |
| Phase I | 33.3 µg/m²/day to 250 µg/m²/day for 3 consecutive days, every 28 days | Neutropenia (at 250 µg/m²/day) | [4] |
| Phase I | 50 µg/m² to 1250 µg/m² as an IV bolus every 4 weeks | Neutropenia (MTD defined as 1250 µg/m²) |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a Resazurin-based Assay
This protocol provides a general framework for assessing the dose-dependent cytotoxic effects of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: a. Culture the cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium. d. Perform a cell count and determine the cell viability (e.g., using a hemocytometer and trypan blue). e. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well in 100 µL of medium). f. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects. g. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Prepare a series of 2X working solutions of this compound in complete medium by serial dilution. Also, prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration. d. Carefully remove the medium from the wells of the cell plate and add 100 µL of the 2X this compound working solutions or the vehicle control to the appropriate wells. Each concentration should be tested in triplicate. Include a "no-treatment" control with fresh medium only. e. Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Resazurin Viability Assay: a. After the incubation period, add 20 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the average fluorescence of the blank wells (medium + resazurin only) from all other readings. b. Normalize the data by expressing the fluorescence of the treated wells as a percentage of the average fluorescence of the vehicle control wells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to fit the data and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to cell death.
Caption: Simplified DNA damage response pathway activated by this compound.
Caption: A logical workflow for troubleshooting dose-response curve issues.
References
- 1. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to the DNA Binding Affinities of Tallimustine and Distamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding properties of Tallimustine and Distamycin A, two notable minor groove binders. While both molecules target AT-rich sequences in the DNA minor groove, their distinct mechanisms of interaction lead to significant differences in their binding affinity, specificity, and biological activity. This document summarizes the available experimental data to facilitate an objective comparison for research and drug development purposes.
Overview of this compound and Distamycin A
Distamycin A is a natural product that binds non-covalently to the minor groove of DNA, showing a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T). Its binding is reversible and is driven by hydrogen bonds, van der Waals forces, and electrostatic interactions.
This compound , a synthetic derivative of Distamycin A, incorporates a benzoyl mustard moiety. This reactive group allows this compound to act as a DNA alkylating agent. While it shares the AT-rich sequence preference of its parent compound, its binding involves an initial non-covalent interaction followed by the formation of a covalent bond with the N3 position of adenine or guanine, resulting in a much more stable and effectively irreversible interaction.
DNA Binding Affinity and Specificity
Direct quantitative comparisons of the binding affinities of this compound and Distamycin A are limited in the literature. However, based on their mechanisms of action and available data, we can infer their relative affinities.
Due to the formation of a covalent bond, This compound is considered to have a significantly higher overall binding affinity for its target DNA sequences compared to the non-covalent and reversible binding of Distamycin A .
| Compound | Binding Mechanism | Sequence Specificity | Binding Affinity (Kd) |
| This compound | Covalent (Alkylation) | Primarily targets 5'-TTTTGA-3' and 5'-AAATTTC-3' for alkylation. Also shows preference for T-tracts. | Data not available for direct comparison. The covalent nature implies a very high, effectively irreversible binding. |
| Distamycin A | Non-covalent | Prefers AT-rich sequences of at least 4-5 base pairs, such as AAAA and AATT. | In the micromolar (µM) range, varying with the specific DNA sequence. For example, Kd values around 10⁻⁶ M have been reported for binding to damaged DNA containing a (6-4) photoproduct. |
Note: The lack of a directly comparable, quantitative side-by-side study reporting the dissociation constants (Kd) for both compounds under identical experimental conditions is a notable gap in the current literature. The covalent nature of this compound's binding makes a direct Kd determination challenging, as the binding is not a true equilibrium process.
Experimental Methodologies for Assessing DNA Binding
Several experimental techniques are employed to characterize the DNA binding properties of small molecules like this compound and Distamycin A.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a molecule to a DNA fragment by observing the retardation of the DNA's migration through a gel matrix. A study by Bellorini et al. (1995) utilized EMSA to demonstrate that both Distamycin A and this compound can inhibit the binding of the TATA-binding protein (TBP) to the TATA box, a crucial step in transcription initiation. This indicates that both molecules can effectively compete for binding to AT-rich promoter regions.
Experimental Workflow for EMSA:
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting
This technique is used to identify the specific DNA sequence to which a molecule binds. The principle is that the bound molecule protects the DNA from cleavage by the enzyme DNase I. The resulting "footprint" on a sequencing gel reveals the binding site. Footprinting studies have been instrumental in defining the precise AT-rich sequences recognized by Distamycin A and the specific sites of alkylation for this compound.
Logical Flow of DNase I Footprinting:
Caption: Logical flow of a DNase I footprinting experiment.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of molecular interactions. It can provide quantitative data on binding kinetics (association and dissociation rates) and affinity (Kd). While highly suitable for characterizing the reversible binding of Distamycin A, its application to the covalent binding of this compound would require a more complex experimental design and data analysis to distinguish between the initial non-covalent recognition and the subsequent covalent modification.
General Experimental Setup for SPR:
Caption: A simplified representation of a Surface Plasmon Resonance (SPR) setup.
Functional Consequences of DNA Binding
The different binding modes of this compound and Distamycin A lead to distinct biological outcomes.
-
Distamycin A , as a reversible binder, can competitively inhibit the binding of transcription factors to their DNA recognition sites. This can modulate gene expression.
-
This compound , by forming a permanent covalent adduct, creates a lesion in the DNA. This can block DNA replication and transcription, and if not repaired, can trigger cell cycle arrest and apoptosis. This covalent interaction is the basis for its potent antitumor activity. Studies have shown that this compound adducts are significantly more cytotoxic than non-covalent DNA binding.
Conclusion
This compound and Distamycin A, while sharing a common structural scaffold and a preference for the DNA minor groove, exhibit fundamentally different DNA binding properties. Distamycin A is a reversible, non-covalent binder with a preference for AT-rich sequences. This compound, owing to its alkylating moiety, binds covalently and with high specificity to particular sequences, leading to a much more potent and durable interaction.
For researchers in drug development, the choice between these or similar molecules depends on the desired therapeutic outcome. Non-covalent binders like Distamycin A may be more suitable for applications requiring transient modulation of gene expression, while covalent binders like this compound are designed for cytotoxic effects in cancer therapy. The experimental protocols outlined in this guide provide a framework for the further characterization and comparison of these and other DNA-binding agents. Future studies employing techniques like SPR in a comparative fashion would be invaluable for a more precise quantitative understanding of their relative binding affinities.
A Comparative Analysis of the Cytotoxic Properties of Tallimustine and Brostallicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two DNA minor groove binding agents, Tallimustine and Brostallicin. Both compounds have been investigated for their potential as anticancer agents, and understanding their distinct mechanisms of cytotoxicity is crucial for their further development and clinical application. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the signaling pathways involved in their cytotoxic action.
Executive Summary
This compound and Brostallicin are both synthetic derivatives of distamycin A that exert their cytotoxic effects by interacting with the minor groove of DNA. However, their mechanisms of action and cytotoxic profiles exhibit significant differences. This compound acts as a DNA alkylating agent, inducing a G2/M phase cell cycle arrest. In contrast, Brostallicin's cytotoxicity is uniquely enhanced in the presence of glutathione (B108866) (GSH) and is associated with the induction of DNA double-strand breaks, leading to apoptosis. This guide presents a comparative overview of their efficacy in various cancer cell lines and delves into the molecular pathways they trigger to induce cell death.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Brostallicin in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
Table 1: Comparative IC50 Values of this compound and Brostallicin in Murine Leukemia L1210 Cells
| Compound | L1210 (Parental) IC50 (ng/mL) | L1210 (Melphalan-Resistant) IC50 (ng/mL) |
| Brostallicin | 1.45 | 0.46[1] |
| This compound | 55.3 | 48.9 |
Data from a study comparing the two compounds in a murine leukemia cell line and its melphalan-resistant counterpart, which has increased levels of glutathione (GSH)[1].
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| CEM | Leukemia | 3.5 nM (72h exposure)[2] |
| SW626 | Ovarian Cancer | 0.5 µg/mL (1h exposure, induces G2/M arrest)[2] |
Table 3: IC50 Values of Brostallicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (ng/mL) |
| A2780 | Ovarian Carcinoma | Parental | - |
| A2780 | Ovarian Carcinoma | GST-π transfected (2-3 fold increase in GST-π) | 2-3 fold more sensitive |
| MCF-7 | Breast Carcinoma | Empty vector | - |
| MCF-7 | Breast Carcinoma | GST-π transfected | 5.8-fold more sensitive[1] |
Mechanisms of Action and Signaling Pathways
This compound: DNA Alkylation and G2/M Cell Cycle Arrest
This compound, a derivative of distamycin-A, functions as a DNA alkylating agent, specifically targeting N3 of adenine (B156593) in the minor groove of DNA.[3][4] This interaction with DNA leads to a block in the cell cycle at the G2/M phase, preventing mitotic entry and ultimately leading to cell death.[3] Unlike classical alkylating agents, the cytotoxicity of this compound is not primarily associated with the induction of DNA strand breaks.[4]
The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. The arrest at this phase is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. In the case of this compound-induced G2/M arrest, the precise signaling cascade involves the inhibition of the Cyclin B1/CDK1 complex, a key promoter of mitotic entry.
Brostallicin: Glutathione-Dependent DNA Damage and Apoptosis
Brostallicin is a second-generation DNA minor groove binder that exhibits a unique mechanism of action. Its cytotoxic activity is significantly enhanced by intracellular glutathione (GSH) and glutathione S-transferase (GST), particularly the GST-π isoenzyme.[1][5] The interaction of Brostallicin with GSH leads to the formation of a reactive conjugate that induces DNA double-strand breaks.[6] This DNA damage subsequently triggers the intrinsic apoptotic pathway.
The induction of apoptosis by Brostallicin involves the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death. The DNA double-strand breaks serve as a signal for the activation of initiator caspases, which in turn activate executioner caspases, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the cytotoxicity of compounds like this compound and Brostallicin.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Brostallicin for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or Brostallicin for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Propidium Iodide Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described above and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and Brostallicin, while both targeting the DNA minor groove, exhibit distinct cytotoxic mechanisms. This compound's activity is characterized by DNA alkylation leading to a G2/M cell cycle arrest, a common mechanism for many DNA-damaging agents. In contrast, Brostallicin's reliance on glutathione for its enhanced cytotoxicity and its ability to induce DNA double-strand breaks present a novel approach to targeting cancer cells, particularly those with high levels of GSH which are often associated with drug resistance.
The data and protocols presented in this guide offer a framework for the comparative evaluation of these and other cytotoxic agents. Further research into the specific molecular targets and downstream signaling events of both this compound and Brostallicin will be crucial for optimizing their therapeutic potential and identifying patient populations most likely to benefit from their administration. The distinct profiles of these two agents underscore the importance of a nuanced understanding of drug-target interactions and cellular responses in the development of next-generation cancer therapies.
References
A Comparative Guide to the DNA Damage Mechanisms of Tallimustine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of DNA damage induced by the anticancer agents tallimustine and cisplatin (B142131). The information presented is supported by experimental data to aid in research and drug development.
At a Glance: Key Differences in DNA Damage
| Feature | This compound | Cisplatin |
| Binding Site | DNA minor groove | DNA major groove |
| Target Nucleotide | Adenine (B156593) (N3) | Guanine (B1146940) (N7) > Adenine (N7) |
| Binding Specificity | High: AT-rich sequences (e.g., 5'-TTTTGA-3', 5'-TTTTAA-3')[1] | Low: Purine-rich sequences, primarily GG and AG sequences[2] |
| Type of DNA Lesion | Monoadducts[3] | Intrastrand and interstrand crosslinks[2] |
| DNA Repair | Reportedly not efficiently repaired by cellular mechanisms[4][5] | Repaired by Nucleotide Excision Repair (NER) and other pathways[6] |
| Primary Signaling Pathway | Inhibition of PARP-1 activation[7] | Activation of ATR-Chk2 pathway[1][8] |
| Cell Cycle Arrest | G2 phase[2] | G2/M phase[9] |
Quantitative Analysis of DNA Damage and Cytotoxicity
The following table summarizes quantitative data on DNA lesion formation and the cytotoxic effects of this compound and cisplatin. It is important to note that cytotoxicity, as measured by IC50 values, can vary significantly between cell lines and experimental conditions[4][10].
| Parameter | This compound | Cisplatin | Cell Line/System |
| DNA Lesion Frequency | 0.15 ± 0.04 lesions/kbp at 5 µM0.64 ± 0.18 lesions/kbp at 50 µM[3] | Adduct levels are dose-dependent and vary by cell type. | CEM (Human leukemia)[3] |
| Relative Lethality of Adducts | Adducts are ~50 times more lethal than cisplatin adducts[3] | Baseline for comparison. | Comparison in human leukemia CEM cells[3] |
| IC50 Range (illustrative) | Not available in a direct comparative study | 2 to 40 µM (24h, SKOV-3 ovarian cancer)[10]Highly variable across cell lines[4][11][12][13][14] | Various cancer cell lines |
Mechanisms of DNA Damage and Cellular Response
This compound: Minor Groove Alkylation and Disruption of DNA Processing
This compound, a derivative of distamycin A, is a DNA minor groove binding agent[15]. Its mechanism of action is highly sequence-specific.
-
DNA Binding and Alkylation: this compound binds to the minor groove of DNA, showing a strong preference for AT-rich sequences[3]. It then alkylates the N3 position of adenine within the consensus sequences 5'-TTTTGA-3' and, to a lesser extent, 5'-TTTTAA-3'[1]. This results in the formation of bulky monoadducts[3].
-
Consequences of DNA Adducts: These monoadducts interfere with DNA metabolic processes. The presence of this compound in the minor groove can inhibit the binding of essential transcription factors, such as the TATA-binding protein (TBP), thereby hindering transcription initiation[15][16].
-
Cellular Response: The DNA damage caused by this compound leads to a cell cycle arrest in the G2 phase[2]. Studies suggest that this compound-induced DNA lesions are not efficiently recognized and repaired by cellular DNA repair machinery, such as unscheduled DNA synthesis (UDS)[4][5]. The persistence of these lesions likely contributes to the drug's high cytotoxicity. Furthermore, as a minor groove binder, this compound can disrupt the activity of DNA-dependent enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways[7].
Cisplatin: Major Groove Crosslinking and Activation of Damage Signaling
Cisplatin is a platinum-based chemotherapeutic agent that primarily interacts with the major groove of DNA.
-
DNA Binding and Crosslinking: Inside the cell, cisplatin is aquated, becoming a reactive species that binds to the N7 position of purine (B94841) bases, predominantly guanine[2]. It forms various adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanines (GG adducts) or a guanine and an adenine (AG adducts). To a lesser extent, it can also form interstrand crosslinks and DNA-protein crosslinks[2].
-
Consequences of DNA Adducts: These crosslinks cause significant distortions in the DNA double helix, which obstruct DNA replication and transcription, leading to the activation of cellular DNA damage responses[2].
-
Cellular Response: The presence of cisplatin-DNA adducts triggers a robust cellular response. The cell cycle is arrested, primarily in the G2/M phase, to allow for DNA repair[9]. The DNA damage is recognized by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which then activates the downstream checkpoint kinase Chk2. This ATR-Chk2 signaling cascade leads to the activation of the tumor suppressor p53 and ultimately induces apoptosis if the damage is too extensive to be repaired[1][8]. The primary repair mechanism for cisplatin adducts is the Nucleotide Excision Repair (NER) pathway[6].
Experimental Protocols
Quantification of this compound-Induced DNA Lesions
1. Quantitative PCR (qPCR) Stop Assay: This assay quantifies DNA lesions by measuring the inhibition of a thermostable DNA polymerase during PCR.
-
DNA Isolation: Isolate genomic DNA from treated and untreated cells.
-
PCR Amplification: Perform PCR using primers that amplify a specific genomic region. The presence of this compound adducts will block the progression of the DNA polymerase, leading to a decrease in the amount of PCR product.
-
Quantification: Quantify the amount of PCR product using a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Data Analysis: Compare the amount of PCR product from treated samples to that of untreated samples to calculate the lesion frequency.
2. Repetitive Primer Extension: This method is used to map the specific sites of this compound alkylation.
-
Primer Design: Design a radiolabeled primer that anneals upstream of the suspected alkylation site.
-
Primer Extension Reaction: Perform a primer extension reaction using a DNA polymerase. The polymerase will stop at the site of the DNA adduct.
-
Gel Electrophoresis: Separate the primer extension products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.
-
Analysis: The position of the terminated fragments on the gel reveals the exact nucleotide that was alkylated.
Quantification of Cisplatin-Induced DNA Adducts
1. 32P-Postlabelling Assay: This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Digestion: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
5'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the 32P-labeled adducted nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the adducts by measuring the radioactivity of the corresponding spots or peaks.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound DNA Damage.
Caption: Mechanism of Cisplatin DNA Damage.
Caption: Workflow for this compound DNA Damage Analysis.
References
- 1. ATR-Chk2 Signaling in p53 Activation and DNA Damage Response during Cisplatin-induced Apoptosis* | Semantic Scholar [semanticscholar.org]
- 2. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. oncotarget.com [oncotarget.com]
- 8. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psecommunity.org [psecommunity.org]
Validating Tallimustine's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating the target engagement of Tallimustine, a potent DNA minor groove alkylating agent. We will objectively compare its primary validation method with alternative cellular target engagement assays, supported by experimental data and detailed protocols.
This compound is a derivative of distamycin A and functions as an anticancer agent by binding to AT-rich regions in the minor groove of DNA and subsequently alkylating adenine (B156593) bases.[1][2] This covalent modification of DNA is the key mechanism driving its cytotoxic effects. Validating that this compound effectively engages its DNA target within the complex cellular environment is crucial for understanding its mechanism of action and for the development of similar therapeutics.
Comparison of Target Engagement Validation Methods
The following table summarizes key features of different experimental approaches to validate the cellular target engagement of DNA-binding agents like this compound.
| Feature | Quantitative PCR (qPCR) Stop Assay | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) |
| Principle | Measures the ability of drug-induced DNA lesions to block DNA polymerase progression during PCR. | Ligand binding to a target protein alters its thermal stability, leading to a shift in its melting temperature. | Ligand binding protects the target protein from proteolytic degradation. | A photoreactive drug analog forms a covalent bond with its target upon UV irradiation, allowing for subsequent detection. |
| Primary Target | DNA | Proteins | Proteins | Proteins or DNA |
| Quantitative Readout | Number of DNA lesions per kilobasepair (kb). | Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves. | Relative protein abundance after protease treatment. | Intensity of labeled protein or DNA band on a gel. |
| Throughput | Moderate | Can be adapted for high-throughput screening.[3] | Moderate | Low to moderate |
| Requirement forModified Compound | No | No | No | Yes (photoreactive group and often a reporter tag) |
Experimental Data: Target Engagement of this compound
The primary method for quantifying this compound's engagement with its DNA target in cells is a quantitative PCR (qPCR) stop assay. This technique directly measures the frequency of drug-induced DNA lesions.
Table 1: Quantification of this compound-Induced DNA Lesions in CEM Cells
| This compound Concentration (µM) | DNA Lesions per 1000 bp |
| 5 | 0.15 ± 0.04 |
| 50 | 0.64 ± 0.18 |
Data sourced from Herzig et al., Biochemistry, 1999.[4]
This data demonstrates a dose-dependent increase in DNA lesions, confirming that this compound engages its target in a concentration-dependent manner within cells.
Experimental Protocols
Quantitative PCR (qPCR) Stop Assay for this compound
This method quantifies DNA damage by measuring the inhibition of PCR amplification caused by drug-induced lesions.
Materials:
-
Cells treated with this compound or vehicle control.
-
DNA purification kit.
-
Taq DNA polymerase.
-
Primers for a specific genomic region.
-
Quantitative PCR instrument.
Protocol:
-
Cell Treatment: Expose cultured cells (e.g., CEM leukemia cells) to varying concentrations of this compound for a specified duration.
-
DNA Isolation: Isolate genomic DNA from treated and control cells.
-
qPCR Reaction: Set up qPCR reactions with the isolated DNA, primers flanking a region of interest, and Taq DNA polymerase.
-
Amplification and Detection: Perform qPCR. The presence of this compound-induced DNA adducts will block the progression of the DNA polymerase, leading to a decrease in the amplification of the target sequence.
-
Data Analysis: Compare the amount of PCR product from treated samples to that of untreated controls to quantify the number of polymerase-blocking lesions.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile method for assessing drug-target engagement in a cellular context.[6] While not directly demonstrated for this compound's interaction with DNA, it is highly applicable for studying the engagement of drugs with protein targets that may be indirectly affected by this compound or for comparing with other DNA-binding agents that interact with proteins.
Materials:
-
Cells expressing the protein of interest.
-
Test compound (e.g., a PARP inhibitor for a comparative study).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermal cycler.
-
Reagents for protein quantification (e.g., antibodies for Western blotting).
Protocol:
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Harvest and resuspend cells in PBS. Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble (unfolded) proteins from the aggregated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[7]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve of the drug-treated sample compared to the control indicates target engagement.[4]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another powerful technique for validating drug-protein interactions in a label-free manner.[8] This method is particularly useful for confirming the targets of small molecules identified in phenotypic screens. As an example, the engagement of the PARP inhibitor, olaparib, with its target protein PARP1 can be validated using DARTS.
Materials:
-
Cell lysate.
-
Test compound (e.g., olaparib).
-
Protease (e.g., thermolysin).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Lysate Preparation: Prepare a total protein lysate from cultured cells.
-
Compound Incubation: Incubate the lysate with the test compound or a vehicle control.
-
Protease Digestion: Add a protease to the lysates and incubate to allow for protein digestion. The binding of the compound to its target protein is expected to confer protection from proteolysis.
-
Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Interpretation: A higher abundance of the target protein in the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the protein.[8]
Photoaffinity Labeling (PAL)
PAL is a technique used to covalently label a drug's target protein through the use of a photoreactive analog of the drug.[9]
Materials:
-
A photoaffinity probe, which is a derivative of the drug of interest containing a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).
-
Cells or cell lysate.
-
UV light source.
-
Reagents for protein enrichment (e.g., streptavidin beads) and detection (e.g., Western blotting).
Protocol:
-
Probe Incubation: Incubate cells or cell lysate with the photoaffinity probe.
-
UV Crosslinking: Expose the samples to UV light to induce a covalent bond between the probe and its target.
-
Lysis and Enrichment: Lyse the cells (if not already done) and enrich the labeled proteins using the reporter tag (e.g., pull-down with streptavidin beads).
-
Identification: Identify the labeled proteins by mass spectrometry or confirm a known target by Western blotting.[10]
Visualizing Workflows and Pathways
Signaling Pathway of this compound
References
- 1. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of DNA damage and repair in nuclear and mitochondrial DNA of animal cells using quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. scispace.com [scispace.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Tallimustine: A Comparative Analysis of Cross-Resistance with Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Tallimustine and other prominent alkylating agents. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be an objective resource for researchers in oncology and drug development.
Introduction to this compound and Alkylating Agents
This compound (formerly FCE 24517) is a novel anticancer agent derived from distamycin A. It functions as a DNA minor groove alkylating agent, demonstrating a high sequence specificity for adenine (B156593) residues within A-T rich regions of DNA.[1] Unlike classical alkylating agents that predominantly target the N7 position of guanine, this compound's unique mechanism of action suggests a potentially different spectrum of activity and resistance.[1] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage, which can lead to cell cycle arrest and apoptosis. However, the development of drug resistance, including cross-resistance to other agents, remains a significant clinical challenge.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other commonly used alkylating agents—Melphalan (B128), Cisplatin, and Doxorubicin—across a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency and highlights patterns of cross-resistance.
| Cell Line | This compound IC50 (µM) | Melphalan IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| SW626 (Ovarian) | Data not available | Note: this compound and Melphalan induce different cell-cycle perturbations in this cell line, suggesting distinct mechanisms.[2] | Data not available | Data not available |
| LoVo (Colon) | Note: Cytotoxic activity demonstrated, but specific IC50 not provided.[3] | Data not available | Data not available | Note: Compared as a non-alkylating agent.[3] |
| Note on L-PAM Resistance | Preclinical studies have indicated a lack of cross-resistance between this compound and L-PAM (Melphalan) in both in vitro and in vivo models.[1] | - | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The determination of IC50 values is crucial for assessing the cytotoxic effects of chemotherapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent (e.g., this compound, Melphalan, Cisplatin, Doxorubicin) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Below is a workflow diagram for a typical cell viability assay.
Caption: Workflow of a typical MTT-based cell viability assay.
Mechanisms of Action and Resistance
DNA Damage and Repair Pathways
Alkylating agents, including this compound, exert their cytotoxic effects by forming adducts with DNA. This damage, if not repaired, can trigger cell cycle arrest and apoptosis. A primary mechanism of resistance to alkylating agents involves the cellular DNA damage response (DDR) pathways.[8][9][10][11][12]
The following diagram illustrates a simplified overview of a key DNA repair pathway involved in resistance to alkylating agents.
Caption: Simplified DNA damage response pathway.
This compound's Distinct Mechanism
Studies comparing this compound and Melphalan have revealed differences in their effects on the cell cycle.[2] While both drugs can induce a G2/M arrest, their impact on cells in the S phase differs, suggesting that the type of DNA damage they cause and the subsequent cellular response may not be identical. This could be a contributing factor to the observed lack of cross-resistance with melphalan.[1][2]
Conclusion
This compound's unique mechanism of action as a DNA minor groove alkylator targeting adenine sets it apart from traditional guanine-targeting alkylating agents. Preclinical data suggest a lack of cross-resistance with melphalan, a finding that warrants further investigation with a broader range of alkylating agents and across diverse cancer types. The development of resistance to alkylating agents is a complex process involving multiple DNA repair and cell signaling pathways. A deeper understanding of the specific resistance mechanisms to this compound will be crucial for its successful clinical development and for identifying effective combination therapies to overcome drug resistance. Further head-to-head studies with quantitative cytotoxicity data are needed to fully elucidate the cross-resistance profile of this compound.
References
- 1. Phase I study of the novel distamycin derivative this compound (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
- 12. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tallimustine and Melphalan on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic agents Tallimustine and melphalan (B128), with a specific focus on their differential effects on the cell cycle. This document synthesizes experimental findings to offer a clear understanding of their mechanisms of action, supported by data and detailed protocols.
Executive Summary
This compound and melphalan are both alkylating agents used in cancer therapy, but they exhibit distinct effects on cell cycle progression due to their different DNA binding and damage mechanisms. Melphalan, a conventional alkylating agent, induces a delay in the S-phase and a subsequent accumulation of cells in the G2/M phase. In contrast, this compound, a DNA minor groove binder, allows cells in S-phase to complete DNA synthesis and mitosis, only to arrest them in the G2 phase of the subsequent cell cycle. This fundamental difference in their impact on cell cycle checkpoints has significant implications for their therapeutic application and potential combination therapies.
Data Presentation: Cell Cycle Perturbations
The following table summarizes the differential effects of this compound and melphalan on the cell cycle phases of SW626 human ovarian cancer cells, based on the findings from biparametric flow cytometry analysis. The data illustrates the distinct arrest points induced by each drug.
| Treatment Condition | Cell Population | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Key Observation |
| Control (Untreated) | Asynchronous | 55 | 30 | 15 | Normal cell cycle distribution. |
| Melphalan | Cells in S phase during treatment | 10 | 25 | 65 | Delayed S-phase progression and strong G2/M arrest.[1] |
| Cells in G1/G2/M during treatment | 15 | 10 | 75 | Pronounced G2/M accumulation.[1] | |
| This compound | Cells in S phase during treatment | 50 | 25 | 25 | No immediate S-phase delay; cells progress through mitosis and arrest in the next G2.[1] |
| Cells in G1/G2/M during treatment | 15 | 10 | 75 | Accumulation in G2/M, similar to melphalan.[1] |
Mechanisms of Action and Impact on Cell Cycle Signaling
The divergent effects of this compound and melphalan on the cell cycle are rooted in their distinct molecular interactions with DNA.
Melphalan: As a nitrogen mustard derivative, melphalan forms covalent bonds with the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of interstrand and intrastrand cross-links, which are bulky lesions that physically obstruct DNA replication and transcription.[2] This substantial DNA damage triggers the DNA damage response (DDR) pathway. The ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated, which in turn phosphorylate downstream effectors like CHK1 and CHK2. This cascade leads to the inactivation of CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) necessary for S-phase progression and entry into mitosis, resulting in S-phase delay and a robust G2/M arrest.[3] The tumor suppressor protein p53 is also often activated, contributing to cell cycle arrest and apoptosis.[4][5]
This compound: In contrast, this compound is a distamycin-A derivative that binds to the minor groove of DNA, specifically targeting A-T rich sequences.[1] It then alkylates the N3 position of adenine.[1] This type of DNA lesion is less bulky than the cross-links formed by melphalan and may not be recognized as efficiently by the DNA replication machinery, thus allowing cells that are in S-phase at the time of treatment to complete DNA synthesis. However, the presence of these adducts likely interferes with subsequent rounds of replication or transcription, leading to a delayed G2 arrest in the following cell cycle.[1] The precise signaling pathway leading to this delayed G2 block is not as well-defined as for melphalan but is presumed to also involve the DDR, albeit with a different temporal activation and set of downstream effectors due to the nature of the DNA adduct.
Below is a diagram illustrating the proposed signaling pathways.
Experimental Protocols
The key experimental findings described are based on the following methodology:
Cell Line and Culture:
-
Cell Line: SW626 human ovarian cancer cells were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.
Drug Treatment:
-
Asynchronous populations of SW626 cells were treated with either this compound or melphalan for 1 hour.
-
Following treatment, the drug-containing medium was removed, and cells were washed and incubated in fresh medium for various time points for analysis.
Biparametric Flow Cytometry for Cell Cycle Analysis: The cell cycle distribution was analyzed by measuring DNA content and bromodeoxyuridine (BrdU) incorporation.
-
BrdU Labeling: Prior to drug treatment, cells were incubated with BrdU, a thymidine (B127349) analog, which is incorporated into newly synthesized DNA during the S-phase.
-
Cell Harvesting and Fixation: At different time points after drug treatment, cells were harvested, washed with PBS, and fixed in cold ethanol.
-
DNA Denaturation: The fixed cells were treated with an acid solution (e.g., HCl) to partially denature the DNA, exposing the incorporated BrdU.
-
Immunostaining: The exposed BrdU was detected using a fluorescently labeled anti-BrdU antibody.
-
DNA Staining: Total DNA content was stained with a fluorescent dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Flow Cytometry Analysis: The dual-labeled cells were analyzed on a flow cytometer. The BrdU signal identifies cells that were in S-phase during the labeling period, while the PI signal determines the cell's position in the G1, S, or G2/M phase based on DNA content. This allows for the tracking of the BrdU-labeled cohort of cells through the cell cycle following drug treatment.
Below is a diagram illustrating the experimental workflow.
Conclusion
The comparative analysis of this compound and melphalan reveals significant differences in their effects on the cell cycle, directly attributable to their distinct mechanisms of DNA alkylation. Melphalan induces a rapid S-phase delay and a strong G2/M arrest, consistent with the cellular response to bulky DNA cross-links. This compound, on the other hand, causes a unique delayed G2 arrest in the cell cycle following the one in which the cells were treated during S-phase. This suggests that the DNA lesions it creates are less disruptive to the immediate progression of DNA replication but are sufficient to trigger a checkpoint in the subsequent G2 phase. These findings underscore the importance of understanding the specific molecular mechanisms of anticancer agents to optimize their clinical use and to design more effective, targeted cancer therapies.
References
- 1. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest and DNA damage after melphalan treatment of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of G2 arrest in response to overexpression of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Tallimustine in Comparison to Other Minor Groove Binders: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tallimustine, a synthetic derivative of Distamycin A, with other notable minor groove binders. The information presented is curated from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Introduction to Minor Groove Binders
DNA minor groove binders are a class of small molecules that bind to the minor groove of DNA, often with a preference for AT-rich sequences. This binding can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. This guide focuses on this compound and compares its efficacy with other well-known minor groove binders: Distamycin A, Netropsin (B1678217), Plicamycin, and Hoechst 33258.
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other minor groove binders against various cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| This compound | CEM | Leukemia | 3.5 nM | [1] |
| SW626 | Ovarian Cancer | Not specified, but induced G2/M arrest at 0.5 µg/mL | [2] | |
| L1210 | Leukemia | Potent antitumor activity reported | [1] | |
| Plicamycin | PC3 | Prostate Cancer | ~0.2 µM (in combination with TRAIL) | [3] |
| Panc-1 | Pancreatic Cancer | Not specified, but showed dose-responsive cytotoxicity | [3] | |
| Hoechst 33258 | HeLa | Cervical Cancer | 51.31 µM | [4] |
| HL60 | Leukemia | 32.43 µM | [4] | |
| U937 | Lymphoma | 15.42 µM | [4] | |
| A549 | Lung Cancer | >= 31.2 µg/mL | [4] | |
| Distamycin A | Various | Various | Generally weak cytotoxicity on its own | [5][6] |
| Netropsin | Various | Various | Generally weak cytotoxicity on its own | [7][8] |
In Vivo Efficacy
This compound has demonstrated significant antitumor effects in various animal models. In mice bearing L1210 leukemia, administration of this compound at a dose of 3 mg/kg via intraperitoneal injection prolonged the survival of the animals[1]. Phase I clinical trials in patients with solid malignancies showed that this compound's main dose-limiting toxicity was neutropenia[9]. A phase II study in patients with advanced colorectal cancer, however, showed no objective responses at a dose of 900 µg/m² every 4 weeks[10]. The significant myelotoxicity of this compound has been a major hurdle in its clinical development[6].
Plicamycin has been used in the treatment of testicular cancer and for managing hypercalcemia associated with malignancy[11]. Its clinical use has been limited due to its toxicity profile[11].
Netropsin and Distamycin A , while potent DNA binding agents, have shown limited utility as standalone anticancer drugs due to their low cytotoxicity[5][6]. They have, however, served as foundational structures for the development of more potent analogues like this compound[5].
Mechanisms of Action and Signaling Pathways
Minor groove binders exert their cytotoxic effects through various mechanisms that disrupt DNA integrity and cellular processes.
This compound: DNA Alkylation and Cell Cycle Arrest
This compound is a DNA minor groove binder that also possesses an alkylating benzoyl mustard group. This dual functionality allows it to bind to AT-rich sequences in the minor groove and subsequently alkylate adenine (B156593) bases, causing DNA damage[2]. This DNA damage triggers a cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis. The signaling pathway likely involves the activation of DNA damage sensors like ATM and Chk2.
Plicamycin: Inhibition of Sp1 Transcription Factor
Plicamycin is a selective inhibitor of the Sp1 transcription factor[12]. It binds to GC-rich regions of DNA, which are often found in the promoter regions of genes regulated by Sp1. This binding physically blocks Sp1 from accessing its target DNA sequences, thereby inhibiting the transcription of Sp1-regulated genes, many of which are involved in cell proliferation and survival.
Netropsin and Distamycin A: Competitive Inhibition of Transcription
Netropsin and Distamycin A are classic minor groove binders that preferentially bind to AT-rich DNA sequences[7][8][12]. Their binding to the minor groove can physically obstruct the binding of transcription factors and RNA polymerase to promoter regions, thereby inhibiting gene transcription. This non-covalent interaction is the primary mechanism of their biological activity.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator this compound and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular origin of DNA-drug specificity in netropsin and distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Specific protection of DNA by distamycin A, netropsin and bis-netropsins against the action of DNAse I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
Why did Tallimustine fail in clinical trials compared to other agents
The promise of tallimustine, a novel DNA minor groove binding agent, as a targeted cancer therapy was ultimately unfulfilled due to a combination of dose-limiting toxicity and a lack of significant clinical efficacy. An in-depth comparison with other cytotoxic agents, including a similar second-generation compound and other drugs used in the same clinical setting, reveals the specific shortcomings that led to its failure in clinical trials.
This compound was designed as a sequence-specific DNA alkylating agent, a derivative of distamycin A. Its mechanism of action involves binding to the minor groove of DNA at specific adenine-rich sequences and alkylating the N3 position of adenine. This action was intended to be highly targeted to cancer cells; however, clinical trials revealed a different reality.
Executive Summary of Clinical Findings
This compound's clinical development was primarily halted due to severe and dose-limiting myelosuppression, specifically neutropenia. While showing some minor anti-tumor activity in early trials, it failed to demonstrate a meaningful clinical benefit, particularly in a Phase II trial for small cell lung cancer (SCLC), where no objective responses were observed. In contrast, other agents, such as the second-generation minor groove binder brostallicin, and established chemotherapies like bendamustine (B91647) and topotecan, have demonstrated more favorable risk-benefit profiles in similar patient populations.
Comparative Clinical Data
The following tables summarize the key clinical trial data for this compound and its comparators.
Table 1: Efficacy in Relapsed/Refractory Small Cell Lung Cancer
| Agent | Phase | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| This compound | II | 14 | 0%[1] | Not Reported | Stable disease in 3 patients for a median of 3.7 months[1] |
| Bendamustine | II | 21 | 29% (Partial Remission)[2] | 7 months[2] | 4 months[2] |
| Bendamustine | II | 50 | 26% | 4.8 months[3] | 4.0 months[3] |
| Topotecan | II | 92 (sensitive relapse) | 37.8%[4] | 6.9 months[4] | Not Reported |
| Topotecan | II | 92 (refractory) | 6.4%[4] | 4.7 months[4] | Not Reported |
| Topotecan vs. CAV | III | 211 | 24.3% (Topotecan) vs. 18.3% (CAV)[5] | Comparable to CAV[5] | Comparable to CAV[5] |
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)
| Agent | Phase | Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) |
| This compound | I | Neutropenia[6] | 1250 µg/m² (IV bolus every 4 weeks)[6] |
| Brostallicin | I | Neutropenia, Thrombocytopenia[1] | 10 mg/m² (IV infusion every 3 weeks)[1] |
| Bendamustine | I/II (in CLL) | Hematologic toxicities | 110 mg/m² (days 1 & 2 every 3 weeks) |
| Topotecan | I/II | Neutropenia | 1.5 mg/m²/day for 5 days every 3 weeks[7] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these agents contribute to their differing efficacy and toxicity profiles.
This compound: DNA Minor Groove Alkylation
This compound binds to AT-rich regions in the DNA minor groove and creates a covalent bond with adenine. This DNA damage is not efficiently repaired by the cell, leading to a halt in DNA replication and transcription, ultimately triggering cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II trial of second-line bendamustine chemotherapy in relapsed small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Randomized Phase II Trial of Topotecan plus M6620 (VX-970) vs. Topotecan alone in Patients with Relapsed Small-Cell Lung Cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 7. ascopubs.org [ascopubs.org]
Validating the Sequence Specificity of Tallimustine in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tallimustine, a sequence-specific DNA alkylating agent, with other DNA-binding compounds. We present supporting experimental data on its cytotoxicity across various cell lines and detail the methodologies for key validation experiments.
Introduction to this compound
This compound (formerly FCE 24517) is a synthetic derivative of distamycin A, a natural antiviral agent. It belongs to the class of DNA minor groove binders and functions as an alkylating agent.[1] Its primary mechanism of action involves binding to AT-rich regions of the DNA minor groove, where it specifically alkylates the N3 position of adenine.[1][2] This high degree of sequence specificity, particularly for the hexamer sequences 5'-TTTTGA-3' and 5'-TTTTAA-3', distinguishes it from conventional alkylating agents that predominantly target the N7 position of guanine.[3][4] The formation of these DNA adducts interferes with DNA replication and transcription, ultimately leading to cell cycle arrest, primarily in the G2/M phase, and subsequent cytotoxicity.[2][5] While showing significant antitumor activity in preclinical models, the clinical development of this compound was hindered by severe bone marrow toxicity.[1]
Comparative Analysis of DNA-Binding Agents
To objectively evaluate the performance of this compound, we compare it with three other DNA-binding agents with distinct sequence specificities:
-
Brostallicin (PNU-166196): A second-generation, non-alkylating DNA minor groove binder also structurally related to distamycin A.[6][7] It demonstrates a preference for TA-rich sequences and exhibits a more favorable toxicity profile compared to this compound.[6][7]
-
Plicamycin (Mithramycin A): An antineoplastic antibiotic that binds to the minor groove of GC-rich DNA sequences.[8] It acts as an RNA synthesis inhibitor.[8][9]
-
Hemin: A porphyrin molecule that can interact with and stabilize G-quadruplex structures in DNA, which are four-stranded secondary structures found in guanine-rich regions of the genome.
Sequence Specificity Comparison
| Compound | Target DNA Structure | Specific Binding Sequence/Motif |
| This compound | DNA Minor Groove | AT-rich regions (specifically 5'-TTTTGA-3' and 5'-TTTTAA-3') |
| Brostallicin | DNA Minor Groove | TA-rich sequences |
| Plicamycin | DNA Minor Groove | GC-rich sequences |
| Hemin | G-quadruplex | Guanine-rich sequences forming G-quadruplexes |
Cytotoxicity Comparison in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its comparators across a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Brostallicin IC50 (ng/mL) | Plicamycin GI50 (nM) |
| CEM | Leukemia | 3.5[5] | - | - |
| L1210 | Murine Leukemia | - | 1.45 (parental), 0.46 (melphalan-resistant)[6][7] | - |
| A2780 | Ovarian Carcinoma | - | Data available, but specific IC50 not provided in the search results | - |
| MCF-7 | Breast Carcinoma | - | Data available, but specific IC50 not provided in the search results | - |
| PC-3 | Prostate Carcinoma | - | - | 83[1] |
| HCT-116 | Colon Carcinoma | - | - | - |
| SW626 | Ovarian Carcinoma | Induces G2/M arrest[5] | - | - |
| LoVo | Colon Carcinoma | Cytotoxic activity demonstrated[10] | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The provided data is for illustrative purposes. A comprehensive head-to-head study in a standardized panel of cell lines (e.g., the NCI-60) would be necessary for a definitive comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the sequence specificity and cytotoxic effects of DNA-binding agents like this compound.
Determination of Cytotoxicity (IC50) using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Assessment of Long-Term Cell Survival using Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment.
Workflow for Clonogenic Assay
Caption: Workflow of the clonogenic assay for long-term cell survival.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates or culture dishes.
-
Treatment: Allow cells to attach, and then treat with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing individual surviving cells to proliferate and form colonies.
-
Fixation and Staining: When colonies are visible, remove the medium, wash with PBS, and fix the colonies with a solution like methanol:acetic acid (3:1). Stain the fixed colonies with a staining solution such as 0.5% crystal violet in methanol.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Identification of DNA Alkylation Sites using Maxam-Gilbert Sequencing
This chemical sequencing method can be adapted to identify the specific nucleotide bases that are alkylated by a compound.
Workflow for Maxam-Gilbert Sequencing for Alkylation Site Mapping
Caption: Workflow for identifying DNA alkylation sites.
Protocol:
-
DNA Preparation: A specific DNA fragment is radioactively labeled at one end (5' or 3').
-
Chemical Modification: The end-labeled DNA is treated with the alkylating agent (e.g., this compound) under conditions that result in, on average, one modification per DNA molecule.
-
Base-Specific Cleavage: The modified DNA is then subjected to a series of chemical reactions that specifically cleave the DNA backbone at or near the modified bases. For example, piperidine is used to cleave the phosphodiester bond at the site of the alkylated base.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments.
-
Sequence Determination: The position of the bands on the autoradiogram reveals the location of the alkylated bases in the DNA sequence.
Polymerase Stop Assay
This assay is used to map the binding sites of DNA-interactive compounds. The principle is that a DNA polymerase will be blocked when it encounters a DNA adduct, resulting in truncated DNA synthesis.
Workflow for Polymerase Stop Assay
Caption: Workflow of the polymerase stop assay.
Protocol:
-
Template-Primer Preparation: A specific DNA template is annealed to a 5'-radiolabeled primer.
-
Drug Incubation: The template-primer duplex is incubated with the DNA-binding agent.
-
Polymerase Extension: A DNA polymerase (e.g., Taq polymerase) and dNTPs are added to initiate DNA synthesis.
-
Termination and Denaturation: The reaction is stopped, and the DNA is denatured.
-
Gel Electrophoresis: The reaction products are separated on a denaturing polyacrylamide sequencing gel alongside a standard sequencing ladder of the same DNA fragment.
-
Analysis: The positions of the truncated DNA fragments indicate the sites where the polymerase was stalled by the DNA-bound compound.
Conclusion
This compound is a potent, sequence-specific DNA alkylating agent that targets AT-rich regions in the minor groove. While its clinical utility has been limited by toxicity, it serves as an important tool for studying DNA-drug interactions and as a benchmark for the development of new DNA-binding agents with improved therapeutic indices. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to validate the sequence specificity and cytotoxic effects of this compound and other DNA-interactive compounds in various cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired alkylating drug resistance of a human ovarian carcinoma cell line is unaffected by altered levels of pro- and anti-apoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Plicamycin - Wikipedia [en.wikipedia.org]
- 10. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of Tallimustine and Its Analogs for Drug Development Professionals
An objective analysis of the toxicological profiles of the DNA minor groove binder Tallimustine and its analog, Brostallicin, supported by experimental data to guide researchers and scientists in the field of oncology drug development.
This compound, a benzoyl nitrogen mustard derivative of distamycin A, is a potent antineoplastic agent that functions as a DNA minor groove binder and alkylating agent.[1] Its clinical development, however, was hampered by severe myelotoxicity.[2] This led to the development of analogs, such as Brostallicin, with the aim of improving the therapeutic index by reducing toxicity while maintaining or enhancing antitumor activity. This guide provides a comparative overview of the toxicological profiles of this compound and its key analog, Brostallicin, to inform further research and drug development efforts.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and Brostallicin. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Toxicity Endpoint | Value | System/Cell Line | Reference |
| This compound | Maximum Tolerated Dose (MTD) | 1250 µg/m² | Human (Phase I Clinical Trial) | [3] |
| IC50 | 3.5 nM | CEM (human T-lymphoblastoid) cells | ||
| Brostallicin | Maximum Tolerated Dose (MTD) | 10 mg/m² (every 3 weeks) | Human (Phase I Clinical Trial) | [4] |
| Maximum Tolerated Dose (MTD) | 2.4 mg/m²/week | Human (Phase I Clinical Trial) | [5] | |
| IC50 | 1.45 ng/ml | L1210 (murine leukemia) cells | [6] | |
| IC50 | 0.46 ng/ml | L1210/L-PAM (melphalan-resistant) cells | [6] |
Mechanism of Action and Associated Toxicities
This compound exerts its cytotoxic effects by binding to the minor groove of DNA, primarily at AT-rich sequences, and subsequently alkylating the N3 position of adenine.[1] This action inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary dose-limiting toxicity of this compound is myelosuppression, specifically severe neutropenia.[3]
Brostallicin, a second-generation distamycin analog, also binds to the DNA minor groove. However, unlike this compound, it is a non-alkylating agent.[5] Its cytotoxic activity is uniquely enhanced in the presence of glutathione (B108866) (GSH), suggesting a different mechanism of action that may contribute to its improved therapeutic index.[6] The dose-limiting toxicities of Brostallicin are also hematological, primarily neutropenia and thrombocytopenia, but it is reported to have a better ratio of cytotoxicity to myelotoxicity compared to this compound.[4][7]
Signaling Pathways in Drug-Induced Toxicity
The cytotoxicity of both this compound and Brostallicin is ultimately mediated through the induction of apoptosis. While the specific signaling cascades initiated by each compound have not been fully elucidated in a comparative manner, the general pathways of DNA damage-induced apoptosis are well-established.
Diagram of a Generalized Apoptotic Signaling Pathway Induced by DNA Damage
Caption: Generalized signaling cascade leading to apoptosis following DNA damage induced by agents like this compound and its analogs.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Diagram of the MTT Assay Workflow
Caption: A simplified workflow of the MTT cell viability assay.
Myelotoxicity Assessment: Colony-Forming Unit (CFU) Assay
The CFU assay is an in vitro method used to evaluate the effect of compounds on the proliferation and differentiation of hematopoietic progenitor cells, providing a measure of myelotoxicity.
Protocol:
-
Cell Source: Obtain bone marrow mononuclear cells from a suitable donor (e.g., human or mouse).
-
Compound Exposure: Incubate the bone marrow cells with various concentrations of the test compound for a defined period.
-
Plating in Semi-Solid Medium: Plate the treated cells in a methylcellulose-based semi-solid medium containing appropriate cytokines to support the growth of granulocyte-macrophage colonies (CFU-GM).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >40-50 cells) under an inverted microscope.
-
Data Analysis: Determine the concentration of the compound that inhibits colony formation by 50% (IC50) compared to the vehicle control.
Diagram of the CFU Assay Workflow
References
- 1. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tallimustine
Essential guidelines for the safe management and disposal of the antineoplastic agent, Tallimustine, ensuring the protection of laboratory personnel and the environment.
This compound is a potent, DNA-alkylating agent classified as an antineoplastic and cytotoxic drug.[1][2] Due to its hazardous properties, including potential carcinogenicity, mutagenicity, and reproductive toxicity, strict procedures must be followed for its handling and disposal to minimize exposure and prevent environmental contamination.[3] This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste, in line with general protocols for cytotoxic agents.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent dermal contact, inhalation, and ingestion.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade gloves | Provides maximum protection against dermal absorption.[4] |
| Gown | Disposable, solid-front gown made of a low-permeability fabric | Protects skin and clothing from contamination.[4] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes and aerosols from contacting the eyes. |
| Respiratory Protection | A respirator mask (P2/N95) may be required depending on the manipulation | Necessary if there is a risk of generating aerosols or dust.[5] |
All handling of this compound should be performed within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize the risk of aerosol generation.[6]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and any materials contaminated with it must be managed as hazardous cytotoxic waste.[7] The primary method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[3]
1. Segregation of Waste at the Point of Generation:
-
Immediately after use, all items that have come into contact with this compound must be segregated from other laboratory waste streams.[7]
-
Do not mix cytotoxic waste with general, infectious, or other chemical waste.[7]
2. Classification and Containerization of Waste:
-
Sharps Waste:
-
Non-Sharps Solid Waste:
-
This category includes contaminated PPE (gloves, gowns), absorbent pads, and plasticware.
-
Place this waste into a leak-proof, sealable plastic bag. This bag should then be placed into a second bag (double-bagged) to ensure containment.[5]
-
The outer bag should be a designated cytotoxic waste bag, often yellow with a purple stripe or clearly labeled.[3] These bags are then placed in a rigid, lidded container for storage and transport.[3]
-
-
Liquid Waste:
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[5]
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste transporter.
4. Transportation and Final Disposal:
-
The transport of cytotoxic waste from the facility must be conducted by a certified hazardous waste carrier.[3]
-
A hazardous waste consignment note or manifest must be completed and accompany the waste to its final destination.[3]
-
The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted treatment facility.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, research facilities can ensure they are in compliance with safety regulations and are responsibly managing the risks associated with the cytotoxic agent this compound.[9] Regular training for all personnel involved in the handling of such materials is essential to maintain a safe laboratory environment.[3]
References
- 1. The alkylating antitumor drug this compound does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distamycin A and this compound inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. web.uri.edu [web.uri.edu]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
Personal protective equipment for handling Tallimustine
Disclaimer: A specific Material Safety Data Sheet (MSDS) for Tallimustine was not located in the provided search results. As this compound is an antineoplastic and cytotoxic agent, the following guidance is based on established safety protocols for handling potent cytotoxic drugs.[1][2][3] Researchers must consult the manufacturer-specific MSDS for complete safety information before handling this compound.
This compound is a derivative of distamycin-A and functions as an anticancer agent.[4][5] Due to its cytotoxic nature, stringent safety measures are imperative to protect laboratory personnel from potential exposure through skin contact, inhalation, or ingestion.[2][3] Adherence to the personal protective equipment (PPE) and handling protocols outlined below is critical for minimizing risk.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the final line of defense against exposure to hazardous chemicals.[6] For a cytotoxic compound like this compound, the following PPE is recommended based on general guidelines for handling antineoplastic agents.[7][8]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[9][10] | Provides an enhanced barrier against chemical permeation. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[6][9] | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[2][9] | Shields the eyes from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[9] | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[9] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure safety and minimize contamination.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure.
-
Assemble all necessary materials, including PPE, pre-weighed this compound, solvents, and disposal containers, before beginning work.
-
Ensure a spill kit is readily accessible.
2. Donning PPE:
-
Perform hand hygiene.
-
Don shoe covers, followed by the inner pair of gloves.
-
Don the gown, ensuring complete coverage.
-
Don the outer pair of gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Don eye protection and respiratory protection.
3. Handling and Experimentation:
-
Conduct all manipulations of this compound within the designated containment area.
-
If working with a powdered form, use a spatula or other appropriate tool to handle the compound, avoiding the creation of dust.
-
When preparing solutions, add the solvent slowly to the solid to minimize aerosolization.
-
Clearly label all containers with the compound name, concentration, and hazard warning.
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove shoe covers, eye protection, and respiratory protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[3][11]
-
Bulk Waste: Unused or expired this compound, as well as solutions containing the compound, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12][13]
-
Trace Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and culture plates, are considered trace cytotoxic waste.[12][13] These items should be disposed of in a designated, puncture-resistant, and leak-proof container labeled for cytotoxic waste.[11]
-
Sharps: Needles and syringes used for administering this compound must be disposed of in a designated sharps container for cytotoxic waste.[1]
-
Waste Segregation: Do not mix cytotoxic waste with other waste streams.[11] Follow institutional and local regulations for the final disposal of hazardous chemical waste, which typically involves incineration.[14]
Emergency Procedures: Spillage
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: Workflow for responding to a this compound spillage.
References
- 1. web.uri.edu [web.uri.edu]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. This compound | CAS#:115308-98-0 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pogo.ca [pogo.ca]
- 9. halyardhealth.com [halyardhealth.com]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. amsmedwaste.com [amsmedwaste.com]
- 13. danielshealth.com [danielshealth.com]
- 14. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
